Product packaging for Epoxyoleic acid(Cat. No.:CAS No. 24560-98-3)

Epoxyoleic acid

Cat. No.: B135941
CAS No.: 24560-98-3
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-SJORKVTESA-N
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Description

Epoxyoleic acid (CAS 24560-98-3), with a molecular formula of C18H34O3 and a molecular weight of 298.5 g/mol, is an epoxidized fatty acid derivative primarily used in industrial and biochemical research . In material science, it serves as a valuable bio-based precursor for synthesizing polymers, plasticizers, and stabilizers. Recent research highlights its application in creating advanced anticorrosion coatings; when incorporated into epoxy resin formulations, it can enhance mechanical properties and corrosion resistance, protecting metals like mild steel in saline environments . The compound is also central to studies on epoxidation processes, often produced from oleic acid or hybrid waste oils via the in-situ peracid mechanism, using formic acid and hydrogen peroxide, to optimize oxirane yield for industrial applications . Beyond industrial chemistry, this compound is studied as a model compound for a class of endogenous lipid mediators known as Epoxy Fatty Acids (EpFAs). These molecules are formed by cytochrome P450 enzymes and are involved in key physiological processes, including the regulation of blood pressure, inflammation, and pain perception . Research in this area often focuses on the metabolism of EpFAs by the soluble epoxide hydrolase (sEH) enzyme, making this compound and its derivatives relevant for investigating metabolic pathways and potential therapeutic targets . This combination of applications makes it a compound of significant interest for sustainable chemistry and biochemical research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O3 B135941 Epoxyoleic acid CAS No. 24560-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179300
Record name Octadecanoic acid, 9,10-epoxy-, cis-
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URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24560-98-3
Record name Epoxyoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24560-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Epoxystearic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-EPOXYSTEARIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymology of Epoxyoleic Acid

Enzymatic Pathways of Epoxyoleic Acid Formation

The creation of this compound in biological systems is primarily accomplished through two distinct enzymatic routes. These include the Cytochrome P450 (CYP) epoxygenase pathways, which are prominent in mammals, and the peroxygenase pathways, which have been extensively studied in plants.

Cytochrome P450 Epoxygenase Pathways

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are crucial in metabolizing polyunsaturated fatty acids (PUFAs) into various epoxide products. wikipedia.org These enzymes are typically membrane-bound, often located in the endoplasmic reticulum, and their activity relies on cytochrome P450 reductase for the transfer of electrons. wikipedia.org The epoxidation of oleic acid by CYP enzymes results in the formation of cis-9,10-epoxyoctadecanoic acid (cis-EpOA). researchgate.net This process is considered a major pathway for the metabolism of arachidonic acid and other PUFAs, leading to the generation of bioactive lipid mediators. researchgate.netfrontiersin.org

Several CYP isoforms are capable of converting oleic acid into this compound. researchgate.net The CYP2C and CYP2J subfamilies, in particular, are recognized as the primary enzymes responsible for generating epoxides from arachidonic acid and are also involved in the epoxidation of other fatty acids. frontiersin.orgmdpi.complos.org While many hepatic CYP isoforms can catalyze this reaction, the precise contribution of each individual enzyme is an area of ongoing investigation. researchgate.net In mammals, the liver is a principal site for the synthesis of cis-EpOA, highlighting the abundance and activity of these enzymes in this organ. researchgate.netplos.org

Research has identified that various CYP isoforms exhibit different efficiencies and specificities towards PUFA substrates. For instance, CYP epoxygenases can metabolize arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) in addition to oleic acid. nih.govresearchgate.net The presence of other fatty acids like EPA and DHA can competitively inhibit the epoxidation of arachidonic acid, suggesting a shared binding site among these substrates for certain CYP isoforms like CYP2C8, CYP2C9, and CYP2J2. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Fatty Acid Epoxidation

CYP Isoform Subfamily Primary Substrates Key Characteristics
CYP2C Arachidonic Acid, Oleic Acid, EPA, DHA A major family of epoxygenases in humans. frontiersin.orgmdpi.com Involved in the formation of various epoxyeicosatrienoic acids (EETs) and this compound. researchgate.netmdpi.com
CYP2J Arachidonic Acid, Oleic Acid, EPA, DHA Another primary epoxygenase family in humans. frontiersin.orgmdpi.com Shows high efficiency in metabolizing PUFAs. mdpi.com
CYP1A2 EPA, DHA Primarily acts as an epoxygenase for EPA and DHA. nih.govresearchgate.net
CYP4A/4F Arachidonic Acid Known mainly as AA hydroxylases, producing HETEs, rather than epoxygenases. mdpi.commdpi.com

The epoxidation of PUFAs by cytochrome P450 enzymes is characterized by both regioselectivity (which double bond is oxidized) and stereoselectivity (the spatial orientation of the resulting epoxide). mdpi.com This specificity is highly dependent on the particular CYP isoform involved. mdpi.com

For example, when acting on arachidonic acid, human CYP2C8 shows high regioselectivity, primarily forming 14,15-EET and 11,12-EET, whereas CYP2C9 displays low regioselectivity. mdpi.com CYP2J2 is not regioselective for arachidonic acid, producing all four possible regioisomers. mdpi.com In the context of oleic acid, which has only one double bond at the C9-C10 position, the action of CYP epoxygenases leads to the formation of 9,10-epoxyoleic acid.

The stereoselectivity of the reaction is also isoform-dependent. Most CYP2C isoforms (with the exception of CYP2C8) and CYP2J2 exhibit high stereoselectivity, favoring the production of (R,S)-enantiomers. mdpi.com In the plant Euphorbia lagascae, a cytochrome P-450 dependent enzyme demonstrates remarkable regio- and enantioselectivity, exclusively forming the 12(S),13(R)-enantiomer of vernolic acid from linoleic acid. nih.gov Studies on human recombinant CYPs have shown that the stereoselectivity of epoxidation of the final double bond in arachidonic acid, EPA, and DHA differs between isoforms. researchgate.net

Specific Cytochrome P450 Isoforms and Their Substrate Specificity

Peroxygenase Pathways

A second major route for the formation of this compound involves peroxygenases. These enzymes utilize a fatty acid hydroperoxide as an oxygen donor to epoxidize an unsaturated fatty acid substrate. nih.gov This pathway is distinct from the CYP system, which uses molecular oxygen. nih.gov Peroxygenase activity has been identified in various plants, including oat (Avena sativa) and soybean, as well as in fungi. nih.govuliege.be

Oleate (B1233923) peroxygenase (OLEP) catalyzes the oxidation of oleic acid to form this compound using a hydroperoxide co-substrate. ontosight.ai In oat seeds, a specific peroxygenase, designated AsPXG1, has been identified and characterized. nih.govresearchgate.netnih.gov This enzyme, a small protein with conserved heme-binding residues, catalyzes the hydroperoxide-dependent epoxidation of unsaturated fatty acids. nih.govresearchgate.netnih.gov

The mechanism involves two key enzymatic steps. First, a lipoxygenase (LOX), such as AsLOX2 in oat, synthesizes a fatty acid hydroperoxide (e.g., 9-hydroperoxy-dienoic acid from linoleic acid). nih.govnih.gov Subsequently, the peroxygenase (AsPXG1) uses this hydroperoxide as an oxidant to transfer an oxygen atom to the double bond of another fatty acid, such as oleic acid, producing 9,10-epoxy stearate. nih.govnih.gov AsPXG1 shows a preference for oleic acid as its substrate and can only act on free fatty acids or their methyl esters, not on phospholipids (B1166683) or acyl-CoA. nih.govresearchgate.netnih.gov

Table 2: Key Enzymes in the Peroxygenase Pathway for this compound Formation

Enzyme Organism/Source Function Substrate(s) Product(s)
AsPXG1 (Peroxygenase) Avena sativa (Oat) Catalyzes the epoxidation of unsaturated fatty acids using a hydroperoxide co-oxidant. nih.govresearchgate.netnih.gov Oleic acid, Linoleic acid 9,10-epoxy stearate, 9,10-epoxy-12-cis-octadecenoic acid, 12,13-epoxy-9-cis-octadecenoic acid. nih.govnih.gov
AsLOX2 (9-Lipoxygenase) Avena sativa (Oat) Synthesizes fatty acid hydroperoxides. nih.govnih.gov Linoleic acid, Linolenic acid 9-hydroperoxy-dienoic acid, 9-hydroperoxy-trienoic acid. nih.govnih.gov
Caleosin (PXG4) Arabidopsis A non-seed-specific caleosin that efficiently catalyzes the epoxidation of unsaturated fatty acid double bonds. uliege.be Linoleic acid, Linolenic acid Monoepoxides and diepoxides. uliege.be

The peroxygenase pathway in oat predominantly proceeds via an intermolecular mechanism. nih.gov In this process, the peroxygenase enzyme (like AsPXG1) utilizes a hydroperoxide molecule, formed from one fatty acid (e.g., linoleic acid), to donate an oxygen atom for the epoxidation of a separate fatty acid molecule (e.g., oleic acid or another linoleic acid molecule). nih.gov This is distinct from an intramolecular mechanism where the epoxidation would occur on the same molecule that contains the hydroperoxy group. nih.gov Reconstitution of the oat peroxygenase pathway in vitro with AsPXG1 and AsLOX2 demonstrated that the incubation of methyl oleate with linoleic or linolenic acid yielded methyl 9,10-epoxy stearate, confirming the intermolecular transfer of oxygen. nih.govnih.gov

Role of Fatty Acid Hydroperoxides as Co-oxidants

The biosynthesis of this compound can be catalyzed by peroxygenases, which utilize fatty acid hydroperoxides as co-oxidants. uliege.be In this process, an oxygen atom from the hydroperoxide group is transferred to the double bond of oleic acid, forming the epoxide ring.

Fatty acid hydroperoxides, such as 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) and 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT), are generated from the oxidation of linoleic and linolenic acids, respectively, often through the action of lipoxygenases. uliege.be These hydroperoxides then serve as the oxygen donor for the epoxidation reaction catalyzed by certain peroxygenases. uliege.be For instance, studies with a caleosin-type peroxygenase from Arabidopsis, PXG4, have demonstrated that it can efficiently use various hydroperoxides, including cumene (B47948) hydroperoxide and hydrogen peroxide, to epoxidize oleic acid into cis-9(R),10(S)-epoxystearic acid. uliege.be The reaction is highly stereospecific, producing predominantly the (R),(S)-enantiomer. uliege.be

The use of fatty acid hydroperoxides as co-oxidants highlights a significant interaction between different lipid metabolic pathways, where the products of one pathway (lipoxygenase) serve as crucial substrates for another (peroxygenase-mediated epoxidation). uliege.benih.gov This mechanism is distinct from the cytochrome P450-mediated epoxidation, which utilizes molecular oxygen and NADPH.

Desaturase-like Epoxygenases

In some plant species, the biosynthesis of specific epoxy fatty acids, such as vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is catalyzed by a unique class of enzymes known as desaturase-like epoxygenases. researchgate.net These enzymes are variants of fatty acid desaturases, which typically introduce double bonds into fatty acid chains. However, these specialized enzymes possess epoxygenase activity.

For example, in Crepis palaestina and Stokesia laevis, a Δ12 fatty acid desaturase variant has been identified as the epoxygenase responsible for vernolic acid synthesis. researchgate.net These enzymes exhibit high regioselectivity, specifically targeting the C-12,13 double bond of linoleic acid. uliege.be This is in contrast to other epoxygenases that may produce a mixture of regioisomers. The identification of these desaturase-like epoxygenases has been primarily in non-edible plant species. researchgate.net

Lipoxygenase Pathway Interactions in Epoxy Fatty Acid Biosynthesis

The lipoxygenase (LOX) pathway plays a multifaceted role in the biosynthesis of epoxy fatty acids. nih.govnih.gov LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides, which, as discussed earlier, can act as co-oxidants for peroxygenase-mediated epoxidation. uliege.beresearchgate.net

Furthermore, there is evidence of a direct interaction where LOX enzymes can metabolize existing epoxy fatty acids. For instance, soybean LOX-1 can transform 15,16-epoxy-α-linolenic acid into a hydroxy-endoperoxide. nih.gov This indicates a potential for crosstalk between the epoxygenase and LOX pathways, leading to a diversity of oxygenated fatty acid products. nih.gov The co-occurrence of LOX and cytochrome P450 or peroxygenase enzymes could naturally lead to such transformations. nih.govnih.gov

In some cases, the LOX pathway can initiate the formation of epoxy fatty acids. In rice, for example, epoxy derivatives of linoleic and linolenic acids are known to arise from a branch of the lipoxygenase pathway that involves a lipid-hydroperoxide-decomposing activity. uliege.be This suggests that in certain organisms or tissues, the LOX pathway is a primary route for the generation of epoxy fatty acids.

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The production of this compound is under strict genetic and molecular control. This regulation occurs at the level of gene expression, with specific epoxygenase genes being transcribed in different organisms and tissues, and is also governed by the intrinsic catalytic properties of the enzymes themselves.

Identification and Characterization of Epoxygenase Genes

The genes encoding the enzymes responsible for this compound biosynthesis have been identified in various organisms. In mammals, these are primarily members of the cytochrome P450 (CYP) superfamily, specifically from the CYP2C and CYP2J subfamilies. nih.gov Functionally relevant polymorphisms in the genes for CYP2J2, CYP2C8, and CYP2C9 have been identified in humans, which can alter the in vivo levels of epoxyeicosatrienoic acids (EETs), the C20 analogue of this compound. nih.gov

In plants, the genetic basis for epoxy fatty acid synthesis is more diverse. As mentioned, a non-heme di-iron protein with homology to fatty acid desaturases is responsible for vernolic acid synthesis in Crepis species. uliege.be In contrast, a cytochrome P450 enzyme performs this function in Euphorbia lagascae. uliege.be More recently, a caleosin-type peroxygenase gene, PXG4, from Arabidopsis has been characterized as an efficient fatty acid epoxygenase. uliege.be In rice, the formation of epoxy fatty acids is linked to the lipoxygenase pathway, suggesting the involvement of as-yet-uncharacterized genes from this pathway. uliege.be

Expression Patterns of this compound Biosynthetic Enzymes in Various Organisms

The expression of epoxygenase enzymes is tissue- and organism-specific, reflecting the diverse physiological roles of epoxy fatty acids. In mammals, CYP epoxygenases are expressed in various tissues, and their expression can be modulated by various factors, influencing cardiovascular and inflammatory responses. nih.gov

In the plant Arabidopsis, quantitative RT-PCR analysis of the caleosin gene PXG4 revealed its expression in roots, stems, leaves, and flowers, suggesting a widespread role for the encoded peroxygenase in the plant's life cycle. uliege.be This is in contrast to other previously characterized plant caleosins, which are primarily found in seeds and are poor epoxidases. uliege.be The broad expression pattern of PXG4 points to functions of epoxy fatty acids beyond seed oil constituents, potentially in defense and as components of biopolymers like cutin and suberin. uliege.be

Enzyme Kinetics and Catalytic Mechanisms of this compound Formation

The formation of this compound is governed by the principles of enzyme kinetics, with the rate of reaction being dependent on factors such as substrate concentration, enzyme concentration, and the presence of co-oxidants. mhmedical.com The catalytic mechanisms vary depending on the class of enzyme involved.

Peroxygenases: These enzymes follow a hydroperoxide-dependent mechanism. For example, soybean peroxygenase actively catalyzes the epoxidation of oleic acid in the presence of alkylhydroperoxides. nih.gov The reaction exhibits stereospecificity, with a preference for cis-unsaturated fatty acids; trans-isomers are not epoxidized at detectable rates. nih.gov Kinetic studies with the Arabidopsis caleosin PXG4 show that linoleic and linolenic acids are the preferred substrates over oleic acid. uliege.be When acting on linoleic acid, there is a regioselectivity where the 9,10-double bond is epoxidized preferentially over the 12,13-double bond. nih.gov

Cytochrome P450 Epoxygenases: These enzymes utilize a different mechanism involving the activation of molecular oxygen. The fatty acid substrate binds to the active site of the enzyme, and a heme-iron center facilitates the transfer of an oxygen atom to the double bond. wikipedia.org

Lipase-catalyzed epoxidation: In chemo-enzymatic systems, lipases can catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. sci-hub.se Kinetic models for the epoxidation of oleic acid using immobilized Candida antarctica lipase (B570770) (Novozym 435) have been developed, suggesting a ternary complex mechanism where both the fatty acid and hydrogen peroxide bind to the enzyme before the formation of the peroleic acid intermediate. sci-hub.seresearchgate.net

Interactive Data Table: Enzymes Involved in this compound Biosynthesis

Enzyme ClassSpecific Enzyme ExampleOrganismSubstrate(s)Co-factor/Co-oxidantProduct(s)
PeroxygenasePXG4 (Caleosin)Arabidopsis thalianaOleic acid, Linoleic acid, Linolenic acidFatty acid hydroperoxides, H₂O₂9,10-Epoxystearic acid, mono- and di-epoxides of linoleic/linolenic acid
Desaturase-like EpoxygenaseΔ12 fatty acid desaturase variantCrepis palaestinaLinoleic acidVernolic acid (12,13-epoxy-cis-9-octadecenoic acid)
Cytochrome P450 EpoxygenaseCYP2C, CYP2J familiesMammalsArachidonic acid (for EETs)NADPH, O₂Epoxyeicosatrienoic acids (EETs)
LipoxygenaseSoybean LOX-1Glycine max (Soybean)Linoleic acid, α-Linolenic acidO₂Fatty acid hydroperoxides, Hydroxy-endoperoxides
Lipase (in vitro)Novozym 435Candida antarcticaOleic acidHydrogen peroxide9,10-Epoxystearic acid

Substrate Utilization and Specificity in this compound Biosynthesis

The enzymatic synthesis of this compound is a highly specific process influenced by both the nature of the enzyme and the structure of the fatty acid substrate. Key enzyme families involved in this biotransformation include cytochrome P450 monooxygenases (CYPs) and fungal unspecific peroxygenases (UPOs), each exhibiting distinct patterns of substrate utilization and selectivity. csic.esmdpi.com

The catalytic activity of these enzymes is not limited to oleic acid; they can act on a variety of polyunsaturated fatty acids (PUFAs). nih.govwikipedia.org However, the efficiency of conversion and the primary products formed—whether epoxides or hydroxylated derivatives—depend significantly on the fatty acid's chain length, the number and position of its double bonds, and the specific enzyme isoform. mdpi.comnih.gov

Enzyme Specificity: Cytochrome P450 vs. Fungal Peroxygenases

Cytochrome P450 enzymes and fungal peroxygenases display different specificities in the epoxidation of unsaturated fatty acids. While certain CYPs are primarily epoxygenases, others act mainly as hydroxylases. nih.gov For instance, human CYP2C8, CYP2C9, and CYP2J2 are major epoxygenases for fatty acids like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov In contrast, some fungal peroxygenases, like that from Chaetomium globosum (CglUPO), show high selectivity for epoxidation, whereas others may produce a mix of epoxides and hydroxylated products. csic.es

A comparative study highlighted that while CglUPO achieves up to 100% selectivity for the epoxidation of oleic acid, the P450 BM3 variant primarily hydroxylates it (>97%), with epoxidation being a minor reaction pathway (<3%). csic.es This demonstrates a fundamental difference in the catalytic preference of these enzyme classes towards the same substrate.

The structural characteristics of the enzyme's active site play a crucial role in determining whether epoxidation or hydroxylation occurs. For example, the presence of a threonine residue in the active site of some peroxygenases is thought to influence the balance between the iron hydroperoxo and oxenoid forms of the enzyme, thereby affecting the reaction outcome. csic.es

Influence of Fatty Acid Structure

The structure of the fatty acid substrate is a critical determinant of its suitability for epoxidation. Factors such as chain length and the position of the double bond can significantly impact reaction rates and product distribution.

Soybean peroxygenase, for instance, demonstrates a preference for C18 fatty acids like oleic and linoleic acid over shorter-chain fatty acids such as palmitoleic acid (C16:1) or myristoleic acid (C14:1). nih.gov However, for this specific enzyme, the exact position of the double bond in C18 acids (at position 6, 9, or 11) had minimal effect on the epoxidation rate. nih.gov This enzyme also shows strong stereospecificity, as it does not epoxidize fatty acids with double bonds in a trans-configuration at detectable rates. nih.gov

In contrast, the epoxidation activity of the peroxygenase from Marasmius rotula (MroUPO) is dependent on the fatty acid chain length, with the highest epoxidation selectivity observed for myristoleic acid (C14:1). csic.es

The table below summarizes the substrate preference of various enzymes for epoxidation.

Table 1: Enzyme Specificity and Substrate Preference in Fatty Acid Epoxidation

Enzyme Substrate(s) Primary Reaction Key Findings
Cytochrome P450s (general) Polyunsaturated fatty acids (PUFAs) Epoxidation & Hydroxylation Product profile depends on the specific CYP isoform and substrate structure. nih.govnih.gov
CYP2C8 Arachidonic acid (AA), Eicosapentaenoic acid (EPA) Epoxidation Preferentially epoxidizes the ω-3 double bond in EPA to form 17,18-EEQ. nih.gov
CYP2J2 AA, EPA, DHA Epoxidation Exhibits higher metabolic rates for EPA and DHA compared to AA. mdpi.com
CYP4A1 AA, EPA, DHA Hydroxylation (for AA), Epoxidation (for DHA) Shows a shift in catalytic function depending on the substrate, exclusively producing the epoxide 19,20-EDP from DHA. mdpi.com
Fungal Peroxygenase (CglUPO) Oleic acid, Linoleic acid Epoxidation Highly selective for epoxidation (>90% for most unsaturated fatty acids). csic.es
Fungal Peroxygenase (MroUPO) Oleic acid, Myristoleic acid Epoxidation & Hydroxylation Epoxidation selectivity is dependent on fatty acid chain length. csic.es

| Soybean Peroxygenase | Oleic acid, Linoleic acid | Epoxidation | Prefers C18 fatty acids over shorter chains; inactive towards trans-isomers. nih.gov |

This table is interactive. Click on the headers to sort the data.

Regioselectivity and Stereoselectivity

Enzymes often exhibit high regioselectivity, preferentially attacking a specific double bond in a polyunsaturated fatty acid. For example, when metabolizing EPA, which has multiple double bonds, human CYP2C and CYP2J isoforms favor epoxidation of the terminal ω-3 double bond to produce 17,18-epoxyeicosatetraenoic acid (17,18-EEQ). nih.gov This preference for the terminal double bond is a recurring theme among several CYP epoxygenases when acting on various PUFAs. nih.govresearchgate.net

Furthermore, the epoxidation process is often stereoselective, producing a specific enantiomer of the epoxide. The stereochemistry of the resulting epoxide can differ between CYP isoforms but tends to be similar for substrates with similar terminal structures, like EPA and DHA. nih.govresearchgate.net

The table below details the kinetic parameters and product distribution from the epoxidation of oleic acid by different fungal peroxygenases, illustrating their varying efficiencies and selectivities.

Table 2: Comparative Kinetics and Product Distribution for Oleic Acid Epoxidation by Fungal Peroxygenases

Enzyme kcat (s⁻¹) Km (µM) kcat/Km (s⁻¹µM⁻¹) Epoxidation Selectivity (%)
CglUPO 2.2 100 0.022 >90

| MroUPO | 1.1 | 200 | 0.0055 | Variable (depends on chain length) |

Data sourced from a 2018 study on fungal peroxygenases. csic.es This table is interactive.

Metabolism and Catabolism of Epoxyoleic Acid

Soluble Epoxide Hydrolase (sEH) Mediated Hydrolysis of Epoxyoleic Acid

The principal pathway for the metabolism of this compound, a type of epoxy fatty acid (EpFA), is its hydrolysis by soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene. mdpi.comnih.gov This enzyme is a key regulator of EpFA levels in the body. mdpi.com The sEH enzyme is bifunctional, with the C-terminal domain responsible for its epoxide hydrolase activity. nih.govqmul.ac.uk This action converts the epoxide group into a diol, a process that generally diminishes the biological activity of the parent compound. mdpi.comarchivesofmedicalscience.com

Formation of Dihydroxy Fatty Acid Metabolites (e.g., Dihydroxyeicosatrienoic Acids)

The hydrolysis of epoxy fatty acids like this compound by soluble epoxide hydrolase (sEH) results in the formation of their corresponding vicinal diols, known as dihydroxy fatty acids (DiHFAs). mdpi.com For instance, epoxyeicosatrienoic acids (EETs), which are structurally related to this compound, are converted by sEH into dihydroxyeicosatrienoic acids (DHETs). nih.govwikipedia.orgnih.gov This conversion involves the addition of a water molecule across the epoxide ring. wikipedia.org The resulting DHETs are generally considered to be less biologically active than their epoxide precursors, and this metabolic step is a critical deactivation pathway. archivesofmedicalscience.comwikipedia.orgnih.gov The ratio of EETs to DHETs is often used as a measure of the bioavailability of the more active epoxy fatty acids. archivesofmedicalscience.com

Enzymatic Kinetics and Regulation of sEH Activity

The activity of soluble epoxide hydrolase (sEH) is subject to regulation at multiple levels, influencing the metabolic rate of its substrates, including this compound. The enzyme exhibits a preference for certain regioisomers of epoxy fatty acids. For example, studies with epoxyeicosatrienoic acids (EETs) have shown a clear preference for the hydrolysis of 14,15-EET over other isomers like 8,9-EET and 11,12-EET. nih.gov

The enzyme kinetics of human sEH have been characterized, with one study reporting a Michaelis constant (K_M) of 12.88 ± 1.94 μM and a catalytic rate constant (k_cat) of 6.64 ± 1.54 s⁻¹ for the hydrolysis of 14,15-EET. acs.org The kinetics can be influenced by various factors, including the presence of inhibitors. Some inhibitors act in a mixed-competitive manner, while others are non-competitive, binding to allosteric sites separate from the active site. sciopen.commdpi.com

Interestingly, sEH activity is also subject to allosteric regulation by its own substrates. nih.gov The enzyme displays positive cooperativity towards its substrates, and there is evidence of reciprocal regulation between the two functional domains of the sEH enzyme. nih.gov Transcriptional regulation of the EPHX2 gene, which codes for sEH, is another control mechanism. The minimal promoter for this gene has been identified as a GC-rich region, with Sp1 binding sites playing a role in augmenting its activity. nih.gov

Alternative Metabolic Fates of this compound

While hydrolysis by soluble epoxide hydrolase is a primary metabolic route, this compound can also undergo several other metabolic transformations. These alternative pathways include incorporation into larger lipid molecules, degradation for energy production, and conjugation for excretion.

Incorporation into Complex Lipids (e.g., Phospholipids (B1166683), Triacylglycerols)

Epoxy fatty acids can be incorporated into more complex lipid structures, such as phospholipids and triacylglycerols. nih.gov Research has demonstrated the incorporation of this compound into soy phospholipids through enzymatic reactions catalyzed by lipase (B570770). researchgate.net This process can involve the exchange of fatty acids at specific positions on the phospholipid molecule. nottingham.ac.uk The incorporation of these modified fatty acids can alter the physical properties of the resulting lipids. researchgate.net Similarly, epoxy fatty acids can be integrated into triacylglycerols, which are the main components of many oilseeds. aocs.org

Beta-oxidation of this compound

This compound, like other fatty acids, can be broken down through the process of beta-oxidation to generate energy. nih.govwikipedia.org This catabolic process occurs within the mitochondria and involves a repeated four-step cycle that cleaves two-carbon units from the fatty acid chain in the form of acetyl-CoA. wikipedia.orgabcam.com The steps of beta-oxidation include dehydrogenation, hydration, another dehydrogenation, and finally, thiolytic cleavage. abcam.comlibretexts.org The resulting acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production. wikipedia.orgabcam.com For unsaturated fatty acids containing double bonds, additional enzymes are required to handle these structures during the oxidation process. nih.gov

Conjugation Pathways

Conjugation is a common metabolic pathway for xenobiotic and endogenous compounds to increase their water solubility and facilitate their excretion from the body. While direct evidence for the specific conjugation pathways of this compound is limited in the provided search results, it is a plausible metabolic fate for this compound and its metabolites. Generally, fatty acids and their derivatives can undergo conjugation reactions such as glucuronidation or sulfation, which would render them more hydrophilic and excretable. The diol products of sEH hydrolysis, being more polar than the parent epoxides, would be likely candidates for such conjugation reactions prior to elimination.

Interaction with Other Lipid Signaling Pathways

The metabolism of this compound does not occur in isolation. It is part of a complex and highly integrated network of lipid signaling pathways. The enzymes that produce this compound can also act on other polyunsaturated fatty acids, and the resulting lipid mediators can influence each other's signaling functions through various mechanisms, including receptor crosstalk, competition for enzymes, and convergence on common downstream signaling molecules. This interplay is crucial for maintaining cellular and physiological homeostasis.

Crosstalk with the Prostanoid Pathway

Significant interactions have been identified between the epoxygenase pathway, which produces epoxy fatty acids (EpFAs) like this compound, and the cyclooxygenase (COX) pathway, which generates prostanoids (prostaglandins and thromboxanes). mdpi.comcaymanchem.com Both pathways utilize polyunsaturated fatty acids as substrates, creating a point of potential competition and regulatory feedback. caymanchem.com

Research has shown that epoxyeicosatrienoic acids (EETs), which are structurally related to this compound, can directly interact with prostanoid receptors. mdpi.comnih.gov Studies using murine aortic ring preparations revealed that EETs can act as competitive agonists at prostanoid receptors, specifically thromboxane (B8750289) (TP) and prostaglandin (B15479496) E (EP) receptors. mdpi.com When the production of EETs is abolished, there is a functional shift or "shunt" of arachidonic acid metabolism towards the COX pathway. This leads to increased levels of vasoconstricting prostanoids like prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), and a heightened sensitivity of blood vessels to their effects. mdpi.comnih.gov This suggests that a baseline level of EpFAs is necessary to modulate prostanoid signaling and maintain vascular tone. mdpi.com

Furthermore, the interaction extends to intracellular signaling cascades. EpFAs derived from both linoleic acid and arachidonic acid have been found to increase levels of cyclic AMP (cAMP), a key second messenger. nih.gov Studies in HEK293 and LLC-PK1 cell lines demonstrated that this effect is dependent on the prostaglandin E2 receptor 2 (EP2), but not the EP4 receptor, indicating a specific point of convergence at the receptor level. nih.gov

Table 1: Research Findings on the Interaction between Epoxy Fatty Acids (EpFAs) and the Prostanoid Pathway

Research FocusModel SystemKey FindingsReference
Receptor CrosstalkMurine Aortic RingsEETs act as competitive agonists of prostanoid (TP and EP) receptors. mdpi.com mdpi.com
Vascular Tone RegulationEndothelial Cell-Specific POR Knockout MiceLack of EET production increases vascular sensitivity to the vasoconstrictor effects of U46619 (a thromboxane agonist) and PGE2. mdpi.comnih.gov mdpi.comnih.gov
Intracellular SignalingHEK293 & LLC-PK1 CellsEpFAs enhance cellular cAMP levels through a mechanism dependent on the prostaglandin E2 receptor 2 (EP2). nih.gov nih.gov
Metabolic ShuntingEndothelial Cell-Specific POR Knockout MiceAbolishing EET production leads to a functional shunt of arachidonic acid metabolism towards the COX pathway, increasing TXA2 and PGE2 levels. mdpi.com mdpi.com

Interaction with the Endocannabinoid System

The endocannabinoid system, comprised of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoyl-glycerol (2-AG), their receptors (CB1 and CB2), and metabolic enzymes, is another critical lipid signaling network. awomanstime.comresearchgate.net This system shares precursors and metabolic enzymes with the pathways that produce this compound and prostanoids, leading to significant crosstalk. caymanchem.comnih.gov

Arachidonic acid is a key precursor molecule for both 11(12)- and 14(15)-EETs (via the epoxygenase pathway) and the endocannabinoid anandamide (which is degraded to arachidonic acid by fatty acid amide hydrolase, FAAH). caymanchem.commdpi.com This shared origin creates a metabolic link. Moreover, functional interactions are well-documented. For instance, studies on rat vas deferens have shown that endocannabinoids and prostaglandins (B1171923) intricately interact to modulate tissue contractility. nih.gov In this system, endocannabinoids were found to decrease the levels of both COX-1 and COX-2 enzymes, thereby directly influencing the production of prostaglandins. nih.gov Conversely, inhibitors of the COX pathway were shown to decrease the levels of the endocannabinoid-degrading enzyme FAAH. nih.gov

This reciprocal regulation suggests that the balance between the epoxygenase, COX, and endocannabinoid pathways is tightly controlled and that a change in one system can lead to compensatory or synergistic changes in the others. While direct studies on this compound's role in this specific tripartite interaction are still emerging, the established crosstalk among their parent pathways points to a functionally integrated signaling network.

Biological Roles and Physiological Impact of Epoxyoleic Acid

Role as Endogenous Lipid Mediators

Epoxyoleic acid belongs to a class of molecules known as epoxy fatty acids (EpFAs), which are increasingly understood to function as crucial endogenous lipid mediators. nih.gov These molecules are metabolites of long-chain fatty acids, formed through the action of cytochrome P450 enzymes. nih.gov The presence of this compound has been detected in human urine, indicating its role as a metabolite derived from fatty acid oxidation.

Endogenous lipid mediators are signaling molecules derived from fatty acids that play pivotal roles in a wide array of physiological processes. nih.govsemanticscholar.org EpFAs, including this compound, are part of this complex signaling network, contributing to the regulation of inflammation, pain, and vascular tone. nih.govuliege.be Their biological actions are often localized and transient, as they are typically synthesized on demand in response to specific stimuli. researchgate.net The epoxide group within the structure of this compound is key to its biological activity, allowing it to interact with various cellular components and modulate their function.

Modulation of Cellular Signaling Pathways

This compound and related epoxides exert their physiological effects by modulating a variety of cellular signaling pathways. These interactions are complex and can involve G protein-coupled receptors, ion channels, and key inflammatory pathways.

G Protein Signaling

Evidence suggests that epoxy fatty acids, a class to which this compound belongs, can interact with G protein-coupled receptors (GPCRs). escholarship.org For instance, certain epoxyeicosatrienoic acids (EETs), which are structurally related to this compound, have been shown to activate Gαs-coupled GPCRs, leading to an increase in intracellular cyclic AMP (cAMP). escholarship.org Specifically, 11,12-EET activates the BKCa channel through the action of the Gαs subunit in coronary smooth muscle. escholarship.org

Ion Channel Modulation

Epoxy fatty acids can directly and indirectly modulate the activity of various ion channels. nih.gov Polyunsaturated fatty acids and their metabolites, including epoxides, have been shown to affect the function of voltage-gated calcium, sodium, and potassium channels in neurons and muscle cells. nih.gov For example, epoxyeicosatrienoic acids (EETs) are known to cause membrane hyperpolarization, a process that can be inhibited by blockers of CYP mono/epoxygenases. nih.gov

The modulation of ion channels by these lipid mediators can have significant impacts on cellular excitability and function. nih.gov Acid-sensing ion channels (ASICs), which are involved in a variety of physiological and pathological processes, can also be modulated by various molecules, although direct modulation by this compound is yet to be fully characterized. mdpi.com

NFκB Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. uj.edu.pl Some lipid mediators have been shown to modulate this pathway. For instance, nitro-oleic acid, another derivative of oleic acid, has been found to inhibit the NF-κB signaling pathway. researchgate.netatsjournals.org This inhibition can occur through the modification of cysteine residues in key proteins of the pathway, such as IKKβ. researchgate.net While direct evidence for this compound's effect on the NF-κB pathway is still emerging, the actions of related lipid mediators suggest a potential anti-inflammatory role through this mechanism.

Crosstalk with Endocannabinoid System

The endocannabinoid system (ECS) is a widespread signaling system involved in regulating numerous physiological processes. frontiersin.orgmdpi.com It comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and their metabolic enzymes. frontiersin.orgmdpi.com Endocannabinoids are lipid mediators, and there is significant crosstalk between the ECS and other lipid signaling pathways. frontiersin.orgcannakeys.com

An important connection lies in the metabolism of endocannabinoids. For example, the endocannabinoid anandamide (B1667382) (AEA) can be metabolized by cytochrome P450 enzymes to form epoxyeicosatrienoic acid ethanolamines (EET-EAs). nih.gov These epoxy-AEA metabolites are then further metabolized by the enzyme soluble epoxide hydrolase (sEH). nih.gov This metabolic link highlights a direct intersection between the epoxy fatty acid and endocannabinoid signaling pathways. Furthermore, the broader "endocannabinoidome" includes a wide range of lipid mediators and their receptors, suggesting a complex interplay that influences physiological and pathophysiological states. frontiersin.orgcannakeys.com

Physiological Functions Attributed to this compound and Related Epoxides

The modulation of the aforementioned signaling pathways by this compound and related epoxides translates into a range of physiological functions. These compounds are implicated in cardiovascular regulation, inflammation, and cellular growth processes.

Epoxyeicosatrienoic acids (EETs), which are structurally analogous to this compound, are recognized for their cardioprotective effects. nih.gov They contribute to the regulation of vascular tone, often acting as potent vasodilators. uliege.benih.gov This vasodilation is a key component of their role in blood pressure regulation. uliege.be

In addition to their vascular effects, these epoxides possess anti-inflammatory properties. uliege.benih.gov They can modulate inflammatory responses, which is a crucial aspect of their protective role in the cardiovascular system. nih.gov For instance, EETs have been shown to have anti-inflammatory effects in various models. nih.gov

Furthermore, some studies have indicated that epoxy fatty acids can influence cell proliferation and apoptosis. For example, 14,15-EET has been shown to induce proliferation and inhibit apoptosis in certain cancer cell lines, with these effects being linked to the activation of signaling pathways such as EGFR, ERK, and PI3 kinase/AKT. nih.gov Conversely, other research has demonstrated that cis-9,10-epoxystearic acid can induce cytotoxicity, oxidative stress, and apoptosis in HepG2 liver carcinoma cells. researchgate.net It has also been associated with cogwheel rigidity and akinesia through the formation of DNA adducts. researchgate.net

The diverse physiological functions of this compound and its relatives underscore their importance as bioactive lipid mediators.

Regulation of Vascular Tone and Blood Pressure

This compound, an epoxyeicosatrienoic acid (EET) derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, plays a significant role in the regulation of vascular tone and blood pressure. ucanr.edunih.govnih.gov These lipid mediators are known to possess vasodilatory properties, contributing to the relaxation of blood vessels and a subsequent decrease in blood pressure. ucanr.edu The mechanism behind this effect involves the hyperpolarization of vascular smooth muscle cells, which reduces their contractility.

Research indicates that epoxyoleic acids are homeostatic regulators of endothelium function. ucanr.edu While increased levels of other arachidonic acid metabolites, such as 20-HETE, can lead to endothelium dysfunction and hypertension, elevated concentrations of epoxy fatty acids (EpFAs) like this compound help lower blood pressure without causing hypotension. ucanr.edu This suggests a balanced regulatory role in maintaining vascular health. The metabolism of these beneficial epoxides by soluble epoxide hydrolase (sEH) to less active diols can diminish their vasodilatory effects. ucanr.eduwashington.edu Therefore, inhibition of sEH is a therapeutic strategy being explored to enhance the antihypertensive actions of endogenous epoxyoleic acids. ucanr.edunih.gov

Angiogenesis Modulation

This compound and other epoxyeicosatrienoic acids (EETs) are recognized as important signaling molecules in the process of angiogenesis, the formation of new blood vessels. uliege.benih.gov They are involved in stimulating endothelial cell proliferation, migration, and the formation of tube-like structures, which are all critical steps in angiogenesis. nih.govnih.govmdpi.com

The pro-angiogenic effects of EETs are linked to the vascular endothelial growth factor (VEGF) signaling cascade. nih.gov Studies have shown that VEGF can increase the expression of CYP enzymes that produce EETs, leading to higher intracellular levels of these epoxides. nih.gov Specifically, the 11(R),12(S)-EET enantiomer has been demonstrated to stimulate endothelial cell migration and tube formation. nih.gov The inhibition of EETs, on the other hand, has been shown to suppress angiogenesis. acs.orgresearchgate.netresearchgate.net For instance, antagonists of EETs can inhibit VEGF-induced endothelial cell tube formation and the recruitment of endothelial cells in vivo. nih.gov

Conversely, some studies suggest a more complex, and at times, inhibitory role of related fatty acids and their metabolites on angiogenesis. For example, docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have been reported to suppress angiogenesis. acs.org Furthermore, certain fatty acids have been shown to inhibit VEGF-induced proliferation, migration, and tube formation in human umbilical vein endothelial cells. scienceopen.com This highlights the intricate and sometimes opposing roles that different fatty acid metabolites can play in the regulation of angiogenesis.

Neurohormone Release

While direct research on the specific role of this compound in neurohormone release is limited, the broader class of epoxy fatty acids (EpFAs) is known to have various physiological and pathophysiological effects within the central nervous system. uliege.be It is understood that these compounds can influence processes in the brain, although the precise mechanisms and the full extent of their impact on neurohormone secretion are still areas of active investigation.

Cell Proliferation Regulation

This compound and its parent compound, oleic acid, have demonstrated complex and sometimes contradictory roles in the regulation of cell proliferation. Oleic acid itself has been shown to inhibit the proliferation of certain cancer cells, such as endometrial cancer cells, by inducing cell cycle arrest and apoptosis. researchgate.net In contrast, it can also promote the proliferation of vascular smooth muscle cells, a process implicated in atherosclerosis. mednexus.orgnih.govnih.gov

The effects of this compound on cell proliferation also appear to be cell-type specific. For instance, some epoxides of omega-3 polyunsaturated fatty acids, like eicosapentaenoic acid (EPA), have been found to decrease endothelial cell proliferation by down-regulating key cell cycle proteins. nih.gov Specifically, the 17,18-epoxide of EPA was shown to inhibit cell proliferation, while other regioisomers were inactive or even enhanced proliferation. nih.gov In the context of breast cancer cells, epoxy metabolites of linoleic acid have been found to promote cellular proliferation. nih.gov Furthermore, some studies have indicated that this compound can inhibit the proliferation of rat lymphocytes. core.ac.uk This variability in effect underscores the complexity of its regulatory role and suggests that its impact on cell proliferation is highly dependent on the cellular context and the specific isomer involved.

Anti-inflammatory Actions

This compound and other epoxy fatty acids (EpFAs) are recognized for their potent anti-inflammatory properties. ucanr.eduresearchgate.netnih.govnih.gov These beneficial effects are in contrast to the often pro-inflammatory metabolites produced by the cyclooxygenase (COX) and lipoxygenase (LO) pathways of polyunsaturated fatty acid metabolism. ucanr.edunih.gov

One of the key mechanisms underlying the anti-inflammatory action of EpFAs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. ucanr.edunih.gov By reducing the nuclear translocation of NF-κB, EpFAs prevent the transcription of numerous inflammatory cytokines. ucanr.edu This has been observed in studies where epoxyeicosatrienoic acids (EETs) significantly inhibited the polarization of macrophages towards a pro-inflammatory M1 phenotype and reduced the expression of pro-inflammatory cytokines. nih.gov

Furthermore, EETs have been shown to up-regulate the expression of anti-inflammatory mediators such as peroxisome proliferator-activated receptors (PPARα/γ) and heme oxygenase 1 (HO-1), which play a crucial role in regulating macrophage polarization and dampening inflammatory responses. nih.gov Some studies have also pointed to the ability of certain fatty acid derivatives to inhibit the expression of pro-inflammatory genes like iNOS and COX-2. researchgate.net The anti-inflammatory actions of these lipid mediators are not limited to a single mechanism but involve a multi-faceted approach that modulates various signaling pathways and cellular responses. ucanr.edunih.govoup.comatsjournals.org

Cardioprotective Mechanisms

Epoxyeicosatrienoic acids (EETs), including this compound, have demonstrated significant cardioprotective effects. nih.govnih.gov These beneficial actions are multifaceted and include regulating vascular tone, modulating inflammatory responses, improving cardiomyocyte function, and reducing ischemic damage. nih.govnih.gov

One of the primary mechanisms of cardioprotection involves the attenuation of ischemia-reperfusion (I/R) injury. washington.edu EETs have been shown to limit mitochondrial dysfunction, a key event in I/R injury. washington.edu This protective effect is thought to be mediated through the activation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. washington.edu Synthetic analogues of EETs have been developed and shown to provide significant cardioprotection against I/R injury by mimicking the effects of endogenous EETs. washington.edu

Furthermore, the anti-inflammatory properties of EETs contribute to their cardioprotective role. By regulating macrophage polarization and reducing the production of pro-inflammatory cytokines, EETs can mitigate the cardiac dysfunction induced by inflammatory stimuli like lipopolysaccharides. nih.gov The upregulation of EETs, either through genetic means or pharmacological inhibition of their degradation by soluble epoxide hydrolase (sEH), has been shown to attenuate cardiac damage and improve heart function in animal models. nih.gov Some synthetic omega-3 epoxyeicosanoid analogues have also been developed and show promise in providing cardioprotection and stabilizing heart rhythm. researchgate.net

Analgesic and Antihyperalgesic Effects

Epoxy fatty acids (EpFAs), including this compound, have emerged as promising targets for the treatment of pain due to their analgesic and antihyperalgesic properties. ucanr.eduresearchgate.netnih.gov These compounds have been shown to reduce inflammatory pain in various animal models. frontiersin.org

The pain-relieving effects of EpFAs are closely linked to their anti-inflammatory actions. By reducing inflammation, they can alleviate pain that is a common symptom of inflammatory conditions. The mechanism involves the modulation of various signaling pathways that are involved in both inflammation and pain perception.

Role of this compound in Plant Physiology and Defense

This compound, a naturally occurring oxygenated fatty acid, is recognized for its multifaceted roles within the plant kingdom. It functions as a significant component of seed storage oils in certain species and is integral to the structure of protective biopolymers. Furthermore, as an oxylipin, it is involved in the complex signaling networks that govern plant defense mechanisms against various stresses.

In many plant species, epoxygenated fatty acids (EFAs) are key constituents of seed oils and the structural biopolymers cutin and suberin, which form protective layers on the plant surface. uliege.be For instance, the seed oil of Euphorbia lagascae is exceptionally rich in cis-12,13-epoxyoleic acid, also known as vernolic acid, with concentrations ranging from 58% to 62%. proquest.comcabidigitallibrary.org Other plants, such as those from the Vernonia genus, also store high levels of this compound in their seeds. nih.gov The presence of this compound is not limited to specialized oilseed crops; it is also found in the seed oil of more common plants like okra (Hibiscus esculentus), albeit at lower concentrations of around 3%. researchgate.net

The biosynthesis of this compound and related epoxy fatty acids is catalyzed by specific enzymes. Research has identified caleosin-type peroxygenases as potential candidates for this role. uliege.be A particular caleosin from Arabidopsis, known as PXG4, has been shown to be an efficient fatty acid epoxygenase, capable of converting oleic acid, as well as polyunsaturated fatty acids like linoleic and linolenic acid, into their respective epoxides. uliege.be In rice, the formation of epoxy derivatives from linoleic and linolenic acids is linked to a distinct branch of the lipoxygenase (LOX) pathway. uliege.be

The involvement of this compound in plant defense is primarily through its role as a signaling molecule within the broader oxylipin pathway. uliege.bemdpi.comresearchgate.net Oxylipins are a class of oxidized fatty acids that act as crucial regulators of growth, development, and responses to environmental stimuli. mdpi.comresearchgate.net When a plant encounters biotic stresses, such as pathogen infection, or abiotic stresses like wounding, the lipoxygenase pathway is activated, leading to the production of various oxylipins. researchgate.netfrontiersin.org These molecules, including derivatives of oleic acid, can act as defense compounds or as signals to trigger wider defensive responses. uliege.befrontiersin.orgnih.gov For example, oxidized derivatives of linoleic and linolenic acid are known to be directly involved in plant defense mechanisms. uliege.be The signaling pathways mediated by these fatty acid derivatives are complex; studies in soybean and Arabidopsis have shown that reduced levels of oleic acid can paradoxically lead to the accumulation of the defense hormone salicylic (B10762653) acid and enhanced resistance to multiple pathogens, indicating a sophisticated regulatory network. nih.gov

Research Findings on this compound in Plants

The concentration of this compound varies significantly across different plant species. The following table summarizes its content in the seed oils of several plants.

Table 1: this compound Content in Seed Oils of Various Plant Species

Plant Species Common Name This compound Content (%) Reference(s)
Euphorbia lagascae Moleplant 58-62% proquest.comcabidigitallibrary.org
Vernonia galamensis Ironweed ~60% nih.gov
Hibiscus esculentus Okra ~3% researchgate.net

Genetic engineering studies have provided further insight into the production of this compound and its impact on plant lipid profiles. The table below details findings from a study on Arabidopsis genetically modified to express a fatty acid epoxygenase.

Table 2: Effects of Expressing a Fatty Acid Epoxygenase Gene (Cpal2) in Transgenic Arabidopsis

Transgenic Line / Condition Key Observation(s) Impact on Fatty Acid Profile Reference(s)
Arabidopsis expressing Cpal2 gene Accumulation of 12,13-epoxy-cis-9-octadecenoic acid (18:1E) in seed lipids. Marked increase in oleic acid (18:1) and a corresponding decrease in linoleic acid (18:2) and linolenic acid (18:3). nih.gov

Pathological Implications and Health Effects of Epoxyoleic Acid

Formation of Epoxyoleic Acid during Lipid Oxidation and Food Processing

This compound is not typically ingested directly but is formed from the oxidation of oleic acid, a common monounsaturated fatty acid found in many foods. researchgate.netaocs.org This transformation can occur under various conditions, including food processing and within the body under conditions of oxidative stress. researchgate.netnih.gov Epoxidized fatty acids are considered secondary oxidation products. ugent.be

The application of heat during food processing, such as frying, is a significant contributor to the formation of this compound. acs.org When edible oils rich in oleic acid are heated, the unsaturated bond in the oleic acid molecule is susceptible to oxidation, leading to the formation of an epoxide ring.

Studies involving the heating of triolein (B1671897) (a triglyceride of oleic acid) have demonstrated the formation of epoxy octadecanoic acids, with their content increasing alongside the duration of heating. jst.go.jp Research on edible oils thermoxidized at 180°C shows that monoepoxy fatty acids are a major group of oxidized compounds formed. acs.org For instance, after 15 hours of heating, the concentration of monoepoxides from oleic and linoleic acids reached 14.24 mg/g in olive oil and 9.44 mg/g in sunflower oil. acs.org Notably, during heating, the formation of trans-epoxy fatty acids occurs more significantly than their cis-epoxy counterparts. jst.go.jp The analysis of used frying oils from commercial outlets has confirmed the presence of these compounds, with levels ranging from 3.37 to 14.42 mg/g of oil. acs.org

Table 1: Formation of Total Monoepoxy Fatty Acids in Edible Oils during Thermal Oxidation at 180°C

Oil TypeHeating Time (hours)Total Monoepoxy Fatty Acids (mg/g of oil)Reference
Olive Oil54.29 acs.org
109.65 acs.org
1514.24 acs.org
Sunflower Oil55.10 acs.org
108.61 acs.org
159.44 acs.org

Beyond thermal processing, this compound can be formed endogenously under conditions of oxidative stress. nih.gov Non-enzymatic chemical peroxidation of polyunsaturated fatty acids can generate both cis- and trans-epoxy fatty acids. nih.gov The formation of trans-epoxy fatty acids, in particular, has been shown to correlate with the formation of isoprostanes, which are established biomarkers of oxidative stress in the body. nih.gov This suggests that the presence of these epoxides could serve as an indicator of systemic lipid peroxidation. nih.gov Furthermore, oxidized fatty acids like epoxyisoprostane E2 are components of oxidized phospholipids (B1166683) that accumulate in atherosclerotic lesions, which are sites of significant oxidative stress. nih.gov

Thermal Oxidation Processes

Cellular Responses and Toxicity of this compound

Once formed, this compound can interact with cellular components, eliciting a range of biological responses. Its high reactivity, attributed to the epoxide structure, raises concerns about potential cellular damage. researchgate.nete-kenkyu.com

In vitro studies using various cell lines have been conducted to determine the cytotoxic potential of this compound and related compounds. Research on cis-9,10-epoxy stearic acid (ESA), an oxidative product of oleic acid, has shown that it can decrease cell viability and induce cell death in human liver cancer (HepG2) cells. acs.orgnih.govresearchgate.net While some studies indicate that at low concentrations, the cytotoxicity is weak and comparable to that of the parent oleic acid, higher concentrations lead to more significant toxic effects. researchgate.netresearchgate.net

A key mechanism underlying the toxicity of this compound is the induction of oxidative stress within the cell. e-kenkyu.comacs.org Treatment of HepG2 cells with ESA has been demonstrated to cause a significant increase in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net This is accompanied by a marked reduction in the activity of crucial antioxidant enzymes. nih.govresearchgate.net

Table 2: Effects of Epoxy Stearic Acid (ESA) on Oxidative Stress Markers in HepG2 Cells

Marker/EnzymeControl LevelLevel after ESA TreatmentReference
Malondialdehyde (MDA)0.84 ± 0.02 nmol/mg protein8.90 ± 0.50 nmol/mg protein nih.govresearchgate.net
Superoxide Dismutase (SOD)1.34 ± 0.27 U/mg protein0.10 ± 0.007 U/mg protein nih.govresearchgate.net
Catalase (CAT)100.04 ± 5.05 U/mg protein20.09 ± 3.00 U/mg protein nih.govresearchgate.net
Glutathione Peroxidase (GSH-Px)120.44 ± 7.62 mU/mg protein35.84 ± 5.99 mU/mg protein nih.govresearchgate.net

The cellular damage and oxidative stress induced by this compound can culminate in programmed cell death, or apoptosis. acs.orgnih.gov Studies have demonstrated that ESA induces apoptosis in HepG2 cells in a manner that is dependent on both dose and time. acs.orgnih.govresearchgate.net In addition to triggering apoptosis, ESA has been found to modulate the cell cycle. acs.orgnih.gov Specifically, it causes an arrest in the G0/G1 phase of the cell cycle, which prevents cells from progressing to the DNA synthesis (S) phase and subsequently dividing. acs.orgnih.govresearchgate.net

Table 3: Apoptotic and Cell Cycle Effects of 500 μM Epoxy Stearic Acid (ESA) on HepG2 Cells

EffectTime PointObservationReference
Apoptosis Rate12 hours32.16% acs.orgnih.gov
24 hours38.70% acs.orgnih.gov
48 hours65.80% acs.orgnih.gov
Cell Cycle ModulationNot specifiedInduction of cell cycle arrest at G0/G1 phase acs.orgnih.govresearchgate.net

Genotoxicity Studies

Concerns regarding the potential toxicity of epoxy fatty acids, including this compound (EOA), stem from the high reactivity of the epoxide structure, which could lead to genotoxicity and cellular damage. researchgate.netresearchgate.net However, information on the toxicity of these compounds, which can be generated during food processing, is not extensive. researchgate.netresearchgate.net

To address this, in vitro genotoxicity studies have been conducted on EOA. These studies have included the bacterial reverse mutation assay, the in vitro micronucleus test, and a p53R2-dependent luciferase reporter gene assay. researchgate.netresearchgate.net The results from these various genotoxicity tests for this compound have been consistently negative. researchgate.netresearchgate.net

In cytotoxicity assays using HepG2 cells, EOA induced weak cytotoxicity only at high concentrations. researchgate.net At lower concentrations, the cytotoxic effect was comparable to that of its precursor, oleic acid. researchgate.net Considering the available toxicity data for similar compounds like epoxidized soybean oil, there may be minimal health concerns related to low-level exposure to epoxy fatty acids. researchgate.netfavv-afsca.be

It has been noted that cis-12,13-epoxy-oleic acid can act as a DNA adduct, meaning it can bind to DNA. nih.gov The formation of such adducts can be promoted by molecules with epoxy groups. nih.gov The consequences of a DNA adduct depend on its location within the genome; it could potentially suppress gene expression if located at a gene, or cause overexpression if located on a promoter region. nih.gov One case report has associated the removal of an epoxy-oleic acid DNA adduct from the N-formyl peptide receptors' locus with the recovery from certain neurological symptoms. nih.govresearchgate.net

Table 1: Summary of In Vitro Genotoxicity Studies on this compound

Assay Result Key Findings Citation
Bacterial Reverse Mutation Assay Negative No evidence of mutagenic activity in bacteria. researchgate.netresearchgate.net
In Vitro Micronucleus Test Negative Did not induce chromosomal damage in cultured cells. researchgate.netresearchgate.net
p53R2-Luciferase Reporter Gene Assay Negative Did not activate the p53-dependent DNA damage response pathway. researchgate.netresearchgate.net

Impact on Lipid Metabolism and Cellular Homeostasis

This compound has been shown to influence lipid metabolism and disrupt cellular homeostasis, particularly through the accumulation of intracellular lipids and effects on fatty acid oxidation.

Studies on HepG2 cells have demonstrated that a related compound, cis-9,10-epoxystearic acid (ESA), which is a thermal oxidation product of oleic acid, can lead to significant intracellular lipid accumulation. researchgate.netnih.gov Treatment with ESA resulted in an increase in both the number and size of cellular lipid droplets. researchgate.netnih.govresearchgate.net This was accompanied by a dose- and time-dependent increase in intracellular triacylglycerol and total cholesterol content, confirming that ESA induces lipid accumulation in these cells. researchgate.netnih.govresearchgate.net The changes in fatty acid composition further supported the observation of intracellular lipid accumulation. researchgate.netnih.gov

Table 2: Effects of Epoxy Stearic Acid (ESA) on Lipid Metabolism in HepG2 Cells

Parameter Effect of ESA Treatment Mechanism Citation
Lipid Droplets Increased number and size Promotion of lipid storage researchgate.netnih.govresearchgate.net
Intracellular Lipids Increased triacylglycerol and total cholesterol Induction of lipid accumulation researchgate.netnih.gov
Fatty Acid Oxidation Suppressed Decreased expression of PPARα, Cpt1α, Acox1 researchgate.netnih.govresearchgate.net

Intracellular Lipid Accumulation

Involvement in Disease Pathogenesis

The impact of epoxy fatty acids extends to their involvement in the pathogenesis of several chronic diseases, including neurodegenerative and metabolic disorders.

Epoxy fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs) which are derivatives of arachidonic acid, are recognized for their anti-inflammatory properties and their role in regulating neuroinflammation. nih.govbiorxiv.orgbiorxiv.org Chronic and unresolved neuroinflammation is a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govbiorxiv.orgbiorxiv.org

The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EpFAs, diminishing their protective effects. nih.govbiorxiv.orgbiorxiv.org Studies have found that sEH is elevated in the brains of individuals with Alzheimer's disease and in corresponding mouse models. biorxiv.orgbiorxiv.orgresearchgate.net This increased sEH activity leads to a significant reduction in brain EpFA levels. biorxiv.orgbiorxiv.orgresearchgate.net Inhibiting sEH has been shown to restore EpFA levels, reduce microglia and astrocyte reactivity, lessen β-amyloid pathology, and improve synaptic and cognitive function in a mouse model of Alzheimer's disease. biorxiv.orgbiorxiv.org Specifically, 14,15-epoxyeicosatrienoic acid (14,15-EET) has been shown to enhance the clearance of amyloid-β. nih.gov

In the context of Parkinson's disease, which is also characterized by neuroinflammation and oxidative stress, EpFAs are considered potential therapeutic agents due to their cytoprotective effects. escholarship.orgnih.gov The inhibition of sEH is proposed as a strategy to increase the levels of endogenous EETs, which could help prevent or treat Parkinson's disease. escholarship.orgnih.govnih.govmdpi.com A case report has linked an epoxy-oleic acid DNA adduct to parkinsonian symptoms, suggesting a potential direct role in the disease's pathology. researchgate.net

The role of this compound in metabolic disorders such as obesity and type 2 diabetes is a subject of ongoing investigation. One study reported that plasma levels of nitro-oleic acid and epoxy-oleic acid were not significantly different between lean individuals, obese individuals, and obese individuals with type 2 diabetes. nih.govoup.com However, other research points to the broader family of epoxy fatty acids having roles in metabolic regulation. For instance, vaccenic acid, a trans fatty acid, has been shown to reduce complications associated with metabolic syndrome, such as dyslipidemia and fatty liver disease. gerli.com

A study using a high-fat diet-induced obesity mouse model, which exhibits features of metabolic syndrome, investigated the effects of a synthetic nitro-oleic acid. oup.comoup.comnih.gov While this study focused on the therapeutic potential of a modified oleic acid, it highlights the interest in fatty acid derivatives in the context of metabolic diseases. oup.comoup.comnih.gov

Cardiovascular Disease and Vascular Dysfunction

Epoxyoleic acids, particularly epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, play a significant role in cardiovascular homeostasis. frontiersin.org They are considered endothelium-derived hyperpolarizing factors (EDHFs) and contribute to the regulation of vascular tone. frontiersin.orgnih.gov EETs induce vasodilation by activating calcium-activated potassium channels in vascular smooth muscle, leading to relaxation. ucanr.edu This vasodilatory effect is a key mechanism in the maintenance of normal blood pressure. frontiersin.orgucanr.edu

Impaired vascular function is a contributor to various cardiovascular diseases, including heart disease and stroke. ucanr.edu Research suggests that a decrease in the levels or activity of EETs can contribute to endothelial dysfunction and hypertension. frontiersin.orgucanr.edu For instance, in patients with renovascular disease-associated hypertension, a decrease in plasma EET levels has been observed. frontiersin.org Furthermore, the ratio of EETs to their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), which reflects the activity of the enzyme soluble epoxide hydrolase (sEH), is often reduced in individuals with essential hypertension. frontiersin.org This suggests that increased sEH activity, which degrades EETs, may be a contributing factor to the pathophysiology of hypertension. frontiersin.org

Conversely, increasing the levels of EETs, for example by inhibiting sEH, has shown potential therapeutic benefits. ucanr.edu Studies have demonstrated that sEH inhibitors can lower blood pressure and reduce inflammation, highlighting the protective role of epoxy fatty acids in the cardiovascular system. ucanr.eduresearchgate.net

Acute Respiratory Distress Syndrome (ARDS)

Oleic acid has been implicated in the development of acute respiratory distress syndrome (ARDS), a severe form of lung injury characterized by widespread inflammation and fluid accumulation in the alveoli. nih.govnih.gov Animal models using intravenous administration of oleic acid are widely employed to study the pathophysiology of ARDS as they replicate key features of the human condition. nih.govmdpi.com

The introduction of oleic acid into the bloodstream can lead to fat embolism, a condition sometimes observed in patients following bone fractures, which can trigger ARDS. mdpi.com In the lungs, oleic acid induces damage to both the epithelial and endothelial cells that line the alveoli and blood vessels, respectively. nih.gov This damage increases the permeability of the alveolar-capillary barrier, leading to the leakage of protein-rich fluid into the air sacs, a hallmark of ARDS. nih.govfrontiersin.org

The presence of oleic acid in the alveoli triggers an inflammatory response, with alveolar macrophages releasing chemotactic and inflammatory mediators. nih.gov This can lead to the apoptosis or necrosis of alveolar cells. nih.gov The concentration of oleic acid in the plasma or bronchoalveolar lavage fluid of patients is considered a potential biomarker for the severity and prognosis of ARDS. nih.gov

Potential Carcinogenic Implications

The carcinogenic potential of this compound, specifically cis-9,10-epoxystearic acid, has been evaluated by the International Agency for Research on Cancer (IARC). Based on available evidence from animal studies, IARC has classified cis-9,10-epoxystearic acid as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". nih.govnih.gov

Studies involving skin application and subcutaneous injection of cis-9,10-epoxystearic acid in mice and rats did not show a significant increase in tumor incidence. nih.gov Furthermore, toxicological assessments have indicated that it is not mutagenic in the Salmonella typhimurium test, both with and without metabolic activation. nih.gov However, it is important to note the absence of conclusive human data.

Formation of DNA Adducts

Epoxy fatty acids, including this compound, have the potential to form DNA adducts, which are segments of DNA covalently bound to a chemical. nih.govwikipedia.org This process can lead to mutations and is a mechanism by which some chemicals can initiate carcinogenesis. wikipedia.orgresearchgate.net The formation of DNA adducts is influenced by the chemical's structure and its ability to bind to specific sites on the DNA molecule, with the N3 and N7 positions of guanine (B1146940) and adenine (B156593) being particularly susceptible. wikipedia.org

In vitro studies have shown that epoxyeicosatrienoic acids (EETs) can form multiple DNA adducts, primarily with deoxyguanosine and deoxyadenosine. nih.gov While some EETs require acidic conditions to bind to DNA, at least one isomer, ±11,12-EET, has been shown to form adducts at neutral pH. nih.gov This suggests that under certain physiological conditions, these endogenous lipid mediators could be genotoxic. nih.gov

The presence of epoxy-oleic acid DNA adducts has been identified in human leukocytes. nih.gov Frying oils and fried foods are considered a major dietary source of cis-12,13-epoxy-oleic acid. nih.govresearchgate.net The formation of these adducts highlights a potential mechanism through which dietary factors could contribute to DNA damage. nih.gov

Quantitative Exposure Assessment through Dietary Intake

Quantitative exposure assessment is a critical process for evaluating the potential risks associated with the intake of substances like this compound from the diet. mdpi.com This assessment combines data on the concentration of the compound in various foods with food consumption data from population surveys. nih.goveuropa.eu

A study conducted in Belgium analyzed the concentration of C18 monoepoxy fatty acids (monoEFAs) in seventeen different food categories. nih.gov The exposure assessment was performed using both deterministic and probabilistic approaches, utilizing consumption data from the Belgian National Food Consumption Survey. researchgate.net

The study found that mayonnaise, butter-margarine, and ready-to-eat meals were the highest contributors to the dietary intake of these epoxy fatty acids. nih.gov The results were compared against the threshold of toxicological concern (TTC), a concept used for the risk assessment of chemicals with limited toxicological data. nih.gov Based on this comparison, the study suggested a potential health risk associated with the consumption of several food categories, including cheese, snack foods, plant oils, French fries, and others, due to their epoxy fatty acid content. nih.gov

Table 1: Dietary Intake of C18 Monoepoxy Fatty Acids from Selected Food Categories in Belgium Data based on a probabilistic determination from a Belgian study. nih.gov

Food CategoryP50 Intake (mg/kg bw/day)P99.5 Intake (mg/kg bw/day)
Mayonnaise0.40853.7183
Butter-Margarine0.33282.7921
Ready-to-eat meals0.299738.6068
Cooked meat0.0006Not Reported
Smoked salmon0.0007Not Reported
Raw cured ham0.0011Not Reported

Analytical Methodologies for Epoxyoleic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of epoxyoleic acid analysis, enabling its separation from a complex mixture of other fatty acids and lipids. The choice of technique depends on the analytical goal, whether it is quantification, purification, or detailed structural investigation.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For this compound, which is not inherently volatile, a derivatization step is necessary. This typically involves converting the fatty acid into its more volatile fatty acid methyl ester (FAME) derivative through transesterification. aocs.orgresearchgate.net

Once derivatized, the sample is introduced into the GC system. Separation is commonly achieved using high-polarity capillary columns. researchgate.net To improve the accuracy of the analysis, a solid-phase extraction (SPE) step on a silica (B1680970) gel column is often employed before GC analysis to separate epoxy FAMEs from interfering compounds like hydroxy fatty acids. researchgate.net

For quantification , a Flame Ionization Detector (FID) is frequently used. GC-FID offers excellent sensitivity and provides quantitative data on the concentration of this compound in a sample. marinelipids.ca For instance, GC-FID has been used to quantify cis- and trans-epoxyoleic acid in heated oils, with concentrations ranging from hundreds to thousands of micrograms per gram (µg/g). marinelipids.ca

For structural characterization and identification , GC is coupled with a Mass Spectrometer (MS). GC-MS provides valuable information on the structure of individual oxygenated fatty acids. marinelipids.ca The mass spectrometer fragments the eluted compounds and generates a unique mass spectrum, or fingerprint, which allows for the confirmation of the identity of this compound and its isomers. nih.govnist.gov A method for the simultaneous determination of epoxy and hydroxy fatty acids as their methoxy (B1213986) derivatives by GC-MS has been developed, where characteristic ion fragments are used for identification and quantification. nih.gov

ParameterDetailsSource(s)
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) using reagents like sodium methoxide (B1231860) or boron trifluoride in methanol (B129727). aocs.orgresearchgate.netnih.gov
Pre-purification Solid-Phase Extraction (SPE) on silica gel to remove interferences like hydroxy FAMEs. researchgate.net
Columns High-polarity capillary columns (e.g., CP-Sil 88™, J&W DB-Wax). aocs.orgresearchgate.net
Detector (Quantification) Flame Ionization Detector (FID). marinelipids.ca
Detector (Identification) Mass Spectrometry (MS), often using Electron Ionization (EI). marinelipids.canih.gov
Identified Compounds cis-9,10-Epoxystearic acid, trans-9,10-Epoxystearic acid. marinelipids.ca

High Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC by often eliminating the need for derivatization, which reduces sample preparation time and avoids potential degradation of heat-sensitive molecules like epoxides. researchgate.net This technique is particularly suited for analyzing intact this compound.

The most common HPLC mode for this purpose is reversed-phase (RP-HPLC), using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netnih.gov A typical mobile phase consists of a gradient mixture of methanol and water, often with a small amount of acetic acid. researchgate.netnih.gov This setup allows for the simultaneous determination of various fatty acids and their epoxides, differentiating them based on the number and position of epoxide rings and double bonds. nih.gov

For quantification , an Evaporative Light Scattering Detector (ELSD) can be used. nih.gov HPLC-ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for lipids that lack a UV chromophore.

For identification and structural confirmation , HPLC is coupled to a Mass Spectrometer (MS). HPLC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. aocs.orgnih.gov This coupling is crucial for confirming the identity of the separated peaks as this compound. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to detect and quantify epoxidized triacylglycerols directly from food samples like canola oil without prior hydrolysis. researchgate.netacs.org

ParameterDetailsSource(s)
Derivatization Generally not required, analysis of intact acid is possible. researchgate.net
Technique Reversed-Phase HPLC (RP-HPLC). nih.gov
Stationary Phase C18 column. researchgate.netnih.gov
Mobile Phase Methanol-water gradient with 0.05% acetic acid. researchgate.netnih.gov
Detector (Quantification) Evaporative Light Scattering Detector (ELSD). nih.gov
Detector (Identification) Mass Spectrometry (MS), often with Electrospray Ionization (ESI). nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the separation of lipid classes. scribd.comnih.gov While often used for qualitative analysis, it can also serve as a preparative step to isolate fractions of interest for further analysis by other techniques like GC or HPLC. aocs.org In the context of this compound, TLC on silica gel plates can separate oxidized fatty acids from their unoxidized counterparts. aocs.orgdntb.gov.ua

Specific solvent systems have been developed to achieve challenging separations. For instance, a mobile phase of petroleum ether, ethyl acetate, and ammonium (B1175870) hydroxide (B78521) (80:20:1, v/v) was developed to separate oleyl anilide (a derivative of oleic acid) from the unreacted oleic acid, which remained at the origin. nih.gov This demonstrates the potential of TLC to resolve specific fatty acid derivatives. The combination of TLC with other methods like HPLC-MS has been used for the qualitative analysis of oxidized lipids. aocs.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for lipid analysis, bridging the gap between normal-phase LC and GC. mdpi.com It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. acs.orgnih.gov Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for high-throughput separations. acs.orgnih.gov

SFC is well-suited for the analysis of lipids and can be coupled with mass spectrometry (SFC-MS). mdpi.comspringernature.com This combination has been successfully used to separate and identify oxidized phospholipids (B1166683), including those containing epoxy groups. nih.gov SFC can effectively separate positional isomers of oxidized fatty acids. mdpi.comnih.gov For example, an SFC-MS/MS method was established to separate and identify oxidized phosphatidylcholine isomers containing hydroxy and epoxy groups, which was then successfully applied to biological samples from mouse liver. nih.gov Recent developments have also focused on chiral SFC methods to separate enantiomers of linoleic acid epoxides. acs.orgnih.gov

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. marinelipids.ca It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. When coupled with chromatographic separation (GC-MS or LC-MS), it provides unparalleled specificity. marinelipids.ca For complex lipids, tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain detailed structural information. nih.gov

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like this compound. nih.govnih.gov It allows for the ionization of analytes directly from a liquid phase, making it highly compatible with HPLC. openagrar.de ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, preserving the intact molecule for mass analysis. openagrar.de

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID). nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion), such as the deprotonated this compound ion at m/z 297, is selected. researchgate.net This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed. openagrar.de The fragmentation pattern is characteristic of the molecule's structure.

For this compound (specifically, the epoxide of oleic acid, 9,10-epoxystearic acid), CID of the [M-H]⁻ ion at m/z 297 yields specific diagnostic ions from the cleavage of the epoxide ring. The key fragment ions are observed at m/z 155 and m/z 171, which allows for the unambiguous identification of the C9-C10 position of the epoxide group. researchgate.net This technique is sensitive and discriminating, enabling the analysis of sub-picomole amounts of lipids from biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of fatty acids and their derivatives, including this compound. academicjournals.org This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For GC analysis, it is essential that the analytes are volatile. academicjournals.org Since fatty acids are polar and not inherently volatile, they are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), prior to analysis. academicjournals.orgthermofisher.com

In the context of this compound research, GC-MS has been instrumental in providing direct evidence for its enzymatic formation from oleic acid. nih.gov For instance, studies have utilized GC-MS to identify and quantify cis-9,10-epoxyoctadecanoic acid (cis-EODA) formed by the cytochrome P450 system in liver microsomes. nih.gov The process often involves the conversion of this compound into its pentafluorobenzyl (PFB) ester, which is then silylated to form a trimethylsilyl (B98337) (TMS) ether derivative for enhanced detection. nih.govnih.gov This derivatization allows for sensitive quantification, even at the low concentrations found in biological samples. nih.gov

The GC-MS method is not only qualitative but also quantitative. By using internal standards, such as heptadecanoic acid, researchers can accurately measure the concentration of specific fatty acids like this compound in various samples. nih.gov The mass spectrometer detector identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, which provides structural information and allows for the differentiation of isomers. academicjournals.orgmdpi.com For example, the location of the epoxy group within the fatty acid chain can be determined through the interpretation of the mass spectra. marinelipids.ca

The general workflow for GC-MS analysis of this compound involves:

Extraction of lipids from the sample matrix.

Derivatization to a volatile form (e.g., FAMEs or TMS esters). nih.gov

Separation on a GC column, often a capillary column with a polar stationary phase, which separates compounds based on their boiling points and polarity. mdpi.comaocs.org

Detection and Identification by the mass spectrometer, which acquires mass spectra of the eluting compounds. mdpi.com

Table 1: GC-MS Parameters for Fatty Acid Analysis
ParameterDescriptionSource
ColumnAgilent HP-5MS-UI capillary column (30 m × 0.25 mm × 0.25 μm) mdpi.com
Oven Temperature ProgramInitial 100°C (2 min), ramp to 180°C at 15°C/min, ramp to 250°C at 5°C/min (3 min hold), ramp to 320°C at 20°C/min (12 min hold) mdpi.com
Carrier GasHelium at a constant flow rate of 1.0 mL/min mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.com
MS Source Temperature230°C mdpi.com
Quadrupole Temperature150°C mdpi.com
Data AcquisitionScan mode for structural identification and Selected Ion Monitoring (SIM) mode for quantification mdpi.com

Mass Spectrometry Imaging for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections, providing crucial information about their localization without the need for homogenization. mdpi.comgalaxyproject.org This is particularly valuable for understanding the roles of lipids like this compound in complex biological systems, as their function is often tied to their specific location within tissues and organs. mdpi.comnih.gov

Several MSI techniques are available, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). mdpi.comresearchgate.net MALDI-MSI, in particular, is a robust platform for visualizing the distribution of biomolecules. mdpi.com In a typical MALDI-MSI experiment, a laser scans the entire sample surface, acquiring a mass spectrum at thousands of discrete spots (pixels). galaxyproject.org By mapping the intensity of a specific mass-to-charge ratio (m/z) corresponding to an analyte of interest across all pixels, a distribution map or image of that analyte is generated. galaxyproject.org

A significant challenge in the MSI analysis of fatty acids, including this compound, is their low detection sensitivity and high background interference in complex biological samples. mdpi.com To overcome this, on-tissue chemical derivatization methods have been developed. mdpi.comresearchgate.net For example, Girard's Reagent T (GT) can be used as a derivatization reagent to significantly enhance the detection sensitivity of fatty acids, achieving up to a 1000-fold improvement over traditional methods. mdpi.comresearchgate.net This allows for the observation of subtle changes in the spatial distribution of fatty acids, such as the depletion of oleic acid in specific brain regions of an Alzheimer's disease mouse model. mdpi.com

The general workflow for MSI of this compound involves:

Sample Preparation : Thin tissue sections are mounted on a conductive slide. mdpi.com

On-Tissue Derivatization (optional but recommended for enhanced sensitivity) : A derivatizing agent is sprayed onto the tissue section. mdpi.com

Matrix Application : A matrix compound, which absorbs the laser energy, is applied over the tissue. mdpi.com

Data Acquisition : The sample is analyzed in a MALDI mass spectrometer, which collects mass spectra across the tissue surface. mdpi.com

Data Analysis : Software is used to generate ion images that show the spatial distribution of specific m/z values corresponding to the analyte of interest. galaxyproject.org

Table 2: On-Tissue Derivatization and MALDI-MSI Parameters
ParameterDescriptionSource
Derivatization ReagentGirard's Reagent T (GT) with 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) as a coupling reagent mdpi.com
Mass SpectrometerBruker rapifleX MALDI Tissuetyper TOF mdpi.com
Spatial Resolution50 μm mdpi.com
Mass Range200–1000 Da mdpi.com

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique that has shown great potential for the analysis of fats and oils. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. researchgate.net This provides a molecular fingerprint that can be used for both qualitative and quantitative analysis. nih.gov

In the context of this compound, FTIR can be used to monitor the epoxidation process of oleic acid. researchgate.net The disappearance of the characteristic band for the C=C stretching vibration of the double bond in oleic acid and the appearance of new bands associated with the epoxy group can be observed in the FTIR spectrum. researchgate.netresearchgate.net This allows for the confirmation of the conversion of oleic acid to its epoxide. researchgate.net

FTIR has been used to analyze the structure of epoxidized oleic acid derivatives. researchgate.netresearchgate.net For example, the FTIR spectra of oleate (B1233923) triethylene glycol and its epoxidized form, epoxy-oleate triethylene glycol, clearly show the changes in functional groups upon epoxidation. researchgate.net While FTIR is a powerful tool for structural confirmation, it is often used in conjunction with other techniques like NMR for a more comprehensive analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the structural elucidation of organic molecules, including this compound and its derivatives. aocs.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule, allowing for the precise determination of its structure. aocs.orgscience.gov

¹H NMR spectroscopy is particularly useful for characterizing epoxides. researchgate.net The conversion of a double bond in oleic acid to an epoxy group results in the disappearance of olefinic proton signals (typically around 5.3 ppm) and the appearance of new signals in the region of 2.9-3.1 ppm, which are characteristic of the protons on the epoxy ring. researchgate.netmarinelipids.ca The integration of these signals can also be used for quantification. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. aocs.org The chemical shifts of the carbon atoms in the epoxy ring are distinct from those of the double bond carbons, further confirming the epoxidation. science.gov

Recent advancements in NMR, such as two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), have enabled the resolution and quantification of a wide variety of epoxide structures even at low concentrations in complex mixtures like autoxidized oils. wur.nl HSQC separates signals based on both proton (¹H) and carbon (¹³C) chemical shifts, resolving the significant overlap of signals that occurs in a one-dimensional ¹H NMR spectrum. wur.nl

Table 3: Characteristic ¹H NMR Chemical Shifts for Epoxidation of Oleic Acid Derivatives
ProtonsChemical Shift (ppm)CompoundSource
Olefinic (-CH=CH-)~5.24 - 5.48Oleic Acid Derivative researchgate.net
Epoxy Ring (-CH(O)CH-)~2.82 - 3.17This compound Derivative researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR)

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound research, as it can significantly impact the accuracy and sensitivity of the subsequent analysis. nih.gov This often involves extraction of the lipid fraction from the sample matrix, followed by derivatization to improve the analyte's properties for chromatographic or spectroscopic analysis. nih.gov

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For fatty acids like this compound, derivatization is often necessary to increase their volatility for GC analysis or to enhance their ionization efficiency for mass spectrometry.

The conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a common and crucial derivatization step, particularly for GC-based analysis. nih.gov Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor chromatographic peak shape and adsorption issues. Converting them to their methyl esters reduces their polarity and increases their volatility, making them more amenable to GC analysis.

Several methods exist for FAME derivatization, including acid-catalyzed and base-catalyzed reactions. thermofisher.comnih.gov

Acid-catalyzed esterification , often using reagents like boron trichloride (B1173362) (BCl₃) in methanol or methanolic HCl, is a widely used method that can esterify both free fatty acids and acyl groups in lipids like triacylglycerols. nih.gov

Base-catalyzed transesterification , using reagents like sodium or potassium hydroxide in methanol, is a rapid method for converting glycerolipids to FAMEs at room temperature. aocs.orgnih.gov However, it is not effective for esterifying free fatty acids. nih.gov

The choice of derivatization method depends on the nature of the sample and the specific fatty acids being analyzed. nih.gov For a comprehensive analysis of all fatty acids in a sample, including free fatty acids and those esterified in lipids, an acid-catalyzed method is generally preferred. nih.gov

The general procedure for FAME derivatization with BCl₃-methanol involves:

Placing the lipid sample in a reaction vessel.

Adding the BCl₃-methanol reagent.

Heating the mixture to facilitate the reaction.

After cooling, adding water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.

The organic layer containing the FAMEs is then collected for GC analysis.

On-Tissue Chemical Derivatization for Enhanced Detection

The analysis of this compound and other fatty acids directly from tissue samples using techniques like mass spectrometry imaging (MSI) is often hindered by low detection sensitivity and significant background interference. researchgate.netmdpi.comnih.gov To overcome these challenges, on-tissue chemical derivatization has emerged as a powerful strategy. mdpi.com This approach involves applying chemical reagents directly to a tissue slice to modify the target molecules, thereby enhancing their ionization efficiency and detectability.

A noteworthy method involves the use of Girard's Reagent T (GT) as a derivatization agent. mdpi.comnih.gov This technique, combined with a coupling reagent like 2-chloro-1-methylpyridinium iodide (CMPI) and a base such as triethylamine (B128534) (TEA), adds a permanent positive charge to fatty acids. mdpi.comnih.gov This charge-tagging strategy has been shown to dramatically increase the detection sensitivity for fatty acids in matrix-assisted laser desorption/ionization (MALDI)-MSI, achieving up to a 1000-fold improvement compared to conventional analysis in negative ion mode. mdpi.comnih.gov While this method significantly boosts the signal for oleic acid (the precursor to this compound), it allows for more sensitive detection of its distribution within tissues, such as the observed depletion in the corpus callosum of Alzheimer's disease model mouse brains. mdpi.comnih.gov

Other derivatization reagents have also been employed to enhance the detection of carboxyl-containing molecules in tissue. mdpi.comnih.gov These reagents covalently tag the carboxylic acid group, improving their analytical characteristics for MSI. nih.gov For instance, 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) has been used for the comprehensive mapping of various metabolites with carboxylic acid and aldehyde groups in brain tissue. nih.gov

The table below summarizes key on-tissue derivatization reagents used for enhancing the detection of fatty acids, which is applicable to the analysis of this compound.

Table 1: On-Tissue Derivatization Reagents for Enhanced Fatty Acid Detection

Derivatization Reagent Target Functional Group Effect on Detection Analytical Technique Reference
Girard's Reagent T (GT) Carboxylic Acid Adds permanent positive charge, ~1000-fold sensitivity increase MALDI-MSI mdpi.comnih.gov
1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) Carboxylic Acid, Aldehyde Covalent charge-tagging for comprehensive mapping MALDI-MSI nih.gov
2-picolylamine Carboxylic Acid Enhanced detection sensitivity MSI mdpi.com

Isomer-Specific Analysis and Stereochemical Resolution

This compound exists as multiple isomers, including positional, geometric (cis/trans), and stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is crucial as they can have different biological origins and activities. researchgate.net For example, specific isomers of this compound are known to act as leukotoxins. researchgate.net

Positional and Geometric Isomer Analysis: The position of the epoxide ring along the fatty acid chain and its cis or trans configuration define the positional and geometric isomers. The most common forms derived from oleic acid are the cis- and trans-9,10-epoxystearic acids. marinelipids.ca Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a well-established technique for separating and quantifying these isomers. For instance, after heating methyl oleate, both trans-9,10-epoxystearate and cis-9,10-epoxystearate can be identified and measured. marinelipids.ca

While powerful, some derivatization techniques used for enhanced detection may not inherently distinguish between positional isomers. For example, the GT derivatization method does not differentiate between oleic acid (18:1n-9) and its double-bond-position isomers like 18:1n-7. mdpi.com To address this, a combination of methods is proposed, such as coupling a peracetic acid epoxidation step with GT derivatization. This allows for the mass spectrometry-based differentiation of isomers, as both GT-labeled epoxy oleic acid and its corresponding phosphatidylcholine (PC) form, epoxy PC 18:0/18:1n-9, can be specifically detected. mdpi.com

Stereochemical Resolution: The resolution of enantiomers (optical isomers) of this compound requires chiral analytical techniques. The naturally occurring this compound isolated from the seed oil of Vernonia colorata is the cis-(+)-12,13-epoxyoleic acid. cdnsciencepub.comcdnsciencepub.com Its stereochemistry can be determined through several methods.

Classical resolution involves the crystallization of diastereomeric salts formed with a chiral resolving agent. For example, (±)-threo-9,10-dihydroxystearic acid, a derivative of this compound, was successfully resolved using brucine. cdnsciencepub.com Similarly, ephedrine (B3423809) has been used to resolve other dihydroxy fatty acids. cdnsciencepub.com The resolved enantiomers are then characterized by measuring their specific optical rotation. cdnsciencepub.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (chiral phase HPLC) is a modern and highly effective method for separating enantiomers. This technique was used to determine the stereochemistry of epoxy fatty acids produced by soybean peroxygenase. nih.gov The analysis showed that the epoxidation of linoleic acid resulted in a 5.2:1 ratio in favor of the 9(R),10(S)-epoxy enantiomer and a 2.3:1 ratio for the 12(R),13(S)-epoxy enantiomer. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool used to investigate the stereochemistry of this compound derivatives, such as the corresponding dihydroxy acids and their 1,3-dioxolane (B20135) derivatives. cdnsciencepub.comcdnsciencepub.com

The table below details research findings related to the isomer-specific analysis and stereochemical resolution of this compound and related compounds.

Table 2: Research Findings on Isomer-Specific Analysis and Stereochemical Resolution of this compound

Isomer Type Analytical Method Compound(s) Studied Key Findings Reference(s)
Positional & Geometric Gas Chromatography (GC) Methyl monoepoxystearates Identified and quantified cis- and trans-9,10 isomers from heated methyl oleate. marinelipids.ca
Positional Peracetic acid epoxidation + GT derivatization + MS/MS GT-labeled epoxy oleic acid Proposed method to distinguish double-bond-position isomers like 18:1n-9 from 18:1n-7. mdpi.com
Stereoisomer (Enantiomer) Crystallization of diastereomeric salts (with brucine) (±)-threo-9,10-dihydroxystearic acid Successful resolution of the racemic mixture into its optically active forms. cdnsciencepub.com
Stereoisomer (Enantiomer) Isolation and Optical Rotation cis-(+)-12,13-Epoxyoleic acid Isolated from Vernonia colorata seed oil, exhibiting a specific positive rotation. cdnsciencepub.comcdnsciencepub.com
Stereoisomer (Enantiomer) Chiral Phase HPLC 9,10- and 12,13-cis-epoxyoctadecenoic acids Determined enantiomeric ratios (e.g., 5.2:1 for 9(R),10(S)) from soybean peroxygenase catalysis. nih.gov

Therapeutic and Biotechnological Applications of Epoxyoleic Acid and Its Modulators

Soluble Epoxide Hydrolase Inhibition as a Therapeutic Strategy

The enzyme soluble epoxide hydrolase (sEH) is a key player in the metabolism of epoxy fatty acids (EpFAs), including epoxyoleic acid. dovepress.comnih.gov It converts these biologically active lipids into their corresponding diols, which are generally less active or may even possess pro-inflammatory properties. nih.gov Consequently, inhibiting sEH has emerged as a promising therapeutic strategy to augment the beneficial effects of endogenous EpFAs. dovepress.comiasp-pain.org This approach aims to increase the in vivo concentrations of EpFAs, thereby harnessing their anti-inflammatory, analgesic, and organ-protective actions for the treatment of various diseases. nih.govmdpi.com

Development of sEH Inhibitors and Their Pharmacological Profiles

Over the past few decades, significant research has been dedicated to the development of potent and selective inhibitors of soluble epoxide hydrolase (sEH). nih.gov These inhibitors are designed to block the hydrolase activity of the enzyme, thereby preventing the degradation of beneficial epoxy fatty acids (EpFAs) like epoxyeicosatrienoic acids (EETs). nih.govrjptonline.org The most common and potent classes of sEH inhibitors (sEHIs) are based on urea, carbamate, and amide pharmacophores. mdpi.com

The development of sEHIs has progressed from early compounds to more advanced drug candidates with improved pharmacological profiles. caixaresearch.orgacs.org Researchers have focused on enhancing properties such as potency, selectivity, metabolic stability, and oral bioavailability. acs.org For instance, some novel sEHIs have been designed to be more soluble and less lipophilic, which can lead to better excretion and reduced reabsorption. caixaresearch.org

A notable area of development is the creation of multi-target inhibitors. For example, compounds that dually target sEH and other enzymes involved in inflammation, such as 5-lipoxygenase-activating protein (FLAP) or cyclooxygenase-2 (COX-2), have been synthesized. mdpi.commdpi.com This strategy aims to achieve synergistic therapeutic effects. nih.gov

The pharmacological profiles of various sEHIs have been extensively studied in vitro and in vivo. These studies have demonstrated their ability to effectively inhibit sEH activity, leading to increased levels of EpFAs and a reduction in their corresponding diols. rjptonline.orgacs.org Preclinical studies in animal models have shown that sEHIs can reduce inflammation, lower blood pressure, and protect organs from damage. mdpi.comfrontiersin.org For example, the sEHI t-TUCB has been shown to promote the polarization of macrophages to an anti-inflammatory M2-type and induce hepatic autophagy. mdpi.com Another inhibitor, EC5026, entered phase Ib clinical trials in 2024, with no adverse effects reported thus far. mdpi.com

Table 1: Examples of Soluble Epoxide Hydrolase Inhibitors and their Characteristics

Inhibitor Name/ClassKey CharacteristicsReference(s)
Urea-based inhibitors Potent and widely studied class of sEHIs. mdpi.com
t-TUCB Promotes anti-inflammatory M2 macrophage polarization. mdpi.com
EC5026 Entered Phase Ib clinical trials in 2024. mdpi.com
Dual FLAP/sEH inhibitors Target both sEH and 5-lipoxygenase-activating protein. mdpi.com
Dual COX-2/sEH inhibitors Combine inhibition of sEH and cyclooxygenase-2. mdpi.com
Sorafenib A VEGF receptor and Raf inhibitor with sEH inhibitory properties. mdpi.com

Therapeutic Potential in Cardiovascular Diseases

The inhibition of soluble epoxide hydrolase (sEH) has demonstrated significant therapeutic potential in the management of cardiovascular diseases. nih.gov By preventing the degradation of epoxyeicosatrienoic acids (EETs), sEH inhibitors (sEHIs) enhance the beneficial cardiovascular effects of these signaling molecules. nih.gov

Research has shown that sEHIs can be effective in several aspects of cardiovascular pathology:

Hypertension: sEHIs have been shown to lower blood pressure in various animal models of hypertension. nih.gov This antihypertensive effect is attributed to the vasodilatory properties of EETs. pnas.org

Cardiac Hypertrophy: Studies have demonstrated that sEHIs can prevent and even reverse cardiac hypertrophy, which is the enlargement and thickening of the heart muscle. nih.govpnas.org This is achieved, in part, by blocking the activation of NF-κB, a key signaling pathway in the development of hypertrophy. pnas.org

Ischemia-Reperfusion Injury: sEHIs have been found to protect the heart from damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to a tissue after a period of ischemia or lack of oxygen. nih.gov

Atherosclerosis: By reducing inflammation, a key component of atherosclerosis, sEHIs show promise in treating this condition. nih.gov

Heart Failure: The sEH enzyme has been identified as a susceptibility gene for heart failure. nih.gov Treatment with sEHIs has been shown to prevent the development of electrical remodeling and ventricular arrhythmias associated with cardiac hypertrophy and ischemia/reperfusion injury. nih.gov

Cardiorenal Syndrome: In a model of experimental type 4 cardiorenal syndrome, sEH inhibition prevented cardiac remodeling and dysfunction, which was linked to the prevention of endothelial dysfunction. frontiersin.org

These cardioprotective effects are largely attributed to the increased bioavailability of EETs, which have anti-inflammatory and vasodilatory properties. nih.gov Human epidemiological studies have also suggested a link between variations in the genes for EET metabolism and cardiovascular risk, further supporting the therapeutic potential of targeting sEH. frontiersin.org

Therapeutic Potential in Neuroinflammatory and Neurodegenerative Diseases

Inhibition of soluble epoxide hydrolase (sEH) is emerging as a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases. nih.govmdpi.com The underlying principle is that by increasing the levels of anti-inflammatory epoxy fatty acids (EpFAs) in the brain, sEH inhibitors (sEHIs) can counteract the neuroinflammation that is a common feature of these disorders. nih.govmdpi.com

Elevated levels of sEH have been observed in the brains of patients with Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govresearchgate.net Preclinical studies using animal models of these diseases have shown that sEHIs can be neuroprotective. For instance, in a mouse model of Parkinson's disease, pharmacological inhibition of sEH reduced the harmful effects of the neurotoxin MPTP. nih.govmdpi.com Similarly, in mouse models of Alzheimer's disease, sEHIs have been shown to rescue cognitive deficits, reduce neuroinflammation, and decrease the pathological hallmarks of the disease, such as amyloid-beta plaques and tau hyperphosphorylation. researchgate.net

The neuroprotective effects of sEHIs are thought to be mediated through several mechanisms:

Reduction of Neuroinflammation: sEHIs suppress the production of pro-inflammatory cytokines and reactive oxygen species, and can modulate microglial polarization towards an anti-inflammatory phenotype. researchgate.net

Modulation of Neuronal Signaling: By stabilizing EpFAs, sEHIs can positively impact neuronal activity, cell survival, and blood-brain barrier permeability. researchgate.net

Protection against Ischemic Damage: sEH inhibition has been shown to be protective in animal models of stroke by reducing infarct volume and improving memory deficits. researchgate.netmdpi.com

These findings suggest that targeting sEH could be a novel approach for the treatment of a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. nih.govresearchgate.netmdpi.com

Pain Management and Anti-Hyperalgesic Effects

The inhibition of soluble epoxide hydrolase (sEH) has been identified as a promising strategy for pain management, particularly for inflammatory and neuropathic pain. dovepress.comiasp-pain.org This approach is based on the role of epoxy fatty acids (EpFAs) as natural signaling molecules that can modulate pain sensation. dovepress.comiasp-pain.org By inhibiting sEH, the enzyme responsible for the degradation of EpFAs, their levels are increased, leading to analgesic effects. dovepress.com

Preclinical studies have demonstrated the efficacy of sEH inhibitors (sEHIs) in various pain models:

Inflammatory Pain: sEHIs have been shown to be effective in reducing inflammatory pain in several animal models. escholarship.org They have been found to be more potent and efficacious than some traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) in certain models. nih.gov

Neuropathic Pain: A significant finding is the effectiveness of sEHIs in blocking diabetic neuropathy, a type of chronic pain. escholarship.org This suggests a mode of action that is independent of anti-inflammatory effects. nih.gov

Synergistic Effects: Research has indicated that combining sEHIs with other analgesics, such as NSAIDs, can produce synergistic effects, leading to greater pain relief. nih.gov

The anti-hyperalgesic (pain-reducing) effects of sEHIs are thought to be mediated through various mechanisms, including the modulation of inflammatory pathways and direct effects on neuronal signaling. escholarship.org The ability of sEHIs to block both inflammatory and neuropathic pain makes them a promising new approach for the treatment of chronic pain conditions. nih.gov

Industrial Biocatalysis for this compound Production

The production of this compound and other oxygenated fatty acids for industrial applications is increasingly turning towards biocatalysis as a more sustainable and efficient alternative to traditional chemical methods. acs.orgmdpi.com Enzymatic synthesis offers several advantages, including milder reaction conditions, higher selectivity, and reduced by-product formation. acs.org

Enzymatic Synthesis of Oxygenated Fatty Acids

The enzymatic synthesis of oxygenated fatty acids, such as this compound, can be achieved through various biocatalytic routes. acs.org One prominent method involves the use of lipases, which can catalyze the epoxidation of unsaturated fatty acids in the presence of an oxygen donor like hydrogen peroxide. acs.org This process can be used to produce sensitive epoxides under mild conditions, avoiding the side reactions often associated with conventional chemical epoxidation using peracids. acs.org

Another approach involves the use of peroxygenases. For example, a peroxygenase from oat (Avena sativa) has been identified that can catalyze the epoxidation of unsaturated fatty acids. nih.gov This enzyme, when combined with a lipoxygenase, can form a pathway for the synthesis of epoxy fatty acids from their unsaturated precursors. nih.gov

Cytochrome P450 enzymes, particularly bacterial variants like BM3 from Bacillus megaterium, have also been utilized for the efficient enzymatic synthesis of epoxy fatty acids. nih.gov These enzymes can be readily expressed in microorganisms like Escherichia coli, providing a scalable platform for production. nih.gov

The choice of substrate and enzyme can be tailored to produce specific oxygenated fatty acids. For instance, enzymatic synthesis can be applied to various polyunsaturated fatty acids, including arachidonic acid and eicosapentaenoic acid, to generate their corresponding epoxides. nih.gov Furthermore, biocatalytic systems can be designed for the epoxidation of oils, such as waste cooking oil, offering a sustainable route to value-added products. mdpi.com

Production for Polymer, Lubricant, and Personal Care Product Industries

This compound, derived from the epoxidation of oleic acid, is a versatile chemical building block with significant applications across multiple industries. Its production is primarily aimed at leveraging the reactive oxirane (epoxy) ring, which allows for the synthesis of a wide range of derivative products.

In the polymer industry , this compound and its esters are valuable as bio-based plasticizers and stabilizers, particularly for polyvinyl chloride (PVC). nih.govtandfonline.com They serve as a renewable alternative to petroleum-derived phthalates. nih.gov The epoxidized molecule integrates into the polymer matrix, increasing flexibility and durability. Furthermore, this compound is a precursor for synthesizing polyols, polyesters, and polyurethanes, which are fundamental components in the production of coatings, resins, and foams. google.comgoogle.com For instance, epoxidized fatty acids have been shown to reduce the film formation temperature of polylactide (a bioplastic) by 20-30 °C, performing on par with conventional plasticizers.

The lubricant industry utilizes this compound in the formulation of biolubricants. ontosight.ai The chemical modification of vegetable oils through epoxidation is a key strategy to enhance their physicochemical properties for industrial applications. europa.eu This process improves thermo-oxidative stability, viscosity index, and lubricity. europa.eu The epoxidation of the double bond in oleic acid creates a more stable molecule that can withstand higher temperatures and pressures, making it a suitable base oil for environmentally friendly lubricants. europa.eu Vernonia oil, which is naturally rich in vernolic acid (a form of this compound), is particularly noted for being less viscous than synthetically epoxidized oils and pourable at low temperatures, reducing processing costs for lubricant manufacturing. tandfonline.com

In personal care and cosmetics , while oleic acid itself is widely used as an emollient and moisturizer, its epoxidized form, 9,10-epoxy stearic acid, also serves these functions. google.com It can act as a texture enhancer, improving the spreadability of creams and lotions. google.com The epoxy group can form a protective barrier on the skin, helping to retain moisture. google.com Due to these properties, derivatives of this compound are incorporated into various products, including soaps, creams, and lotions. tandfonline.com

Interactive Table: Industrial Applications of this compound

Industry Application Function/Benefit Example Products
Polymers Plasticizer & Stabilizer Increases flexibility and durability; replaces petroleum-based phthalates. nih.govtandfonline.com PVC products, polylactide films.
Monomer Synthesis Acts as a precursor for polyols, polyesters, and polyurethanes. google.comgoogle.com Coatings, resins, adhesives, foams. google.comgoogle.com
Lubricants Biolubricant Base Oil Enhances thermo-oxidative stability, viscosity, and lubricity. europa.eu Industrial lubricants, high-temperature lubricants. gerli.com
Personal Care Emollient & Moisturizer Softens skin and forms a protective moisture barrier. google.com Creams, lotions, soaps. tandfonline.com
Texture Enhancer Improves the consistency and spreadability of formulations. google.com Cosmetic formulations.

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Production

Enhancing the production of this compound for industrial use is a key focus of biotechnological research, utilizing genetic and metabolic engineering to create efficient and sustainable biological factories. nottingham.ac.uk The primary strategies involve the manipulation of microorganisms like yeast and oil-producing plants to convert oleic acid into its epoxidized form with high efficiency. google.comgoogle.com

A central element in this field is the use of specific enzymes that catalyze the epoxidation reaction. Key enzymes include:

Cytochrome P450 Enzymes : Certain cytochrome P450-dependent enzymes are responsible for the natural synthesis of epoxy fatty acids in plants. nih.gov For example, a P450 enzyme from Euphorbia lagascae has been identified and used in transgenic plants to produce vernolic acid. nih.gov

Oleate (B1233923) Peroxygenase (OLEP) : This enzyme catalyzes the direct oxidation of oleic acid to this compound using hydrogen peroxide as a co-substrate. ontosight.ai Its unique mechanism makes it a prime candidate for biocatalytic processes. ontosight.ai

Unspecific Peroxygenases (UPOs) : These fungal enzymes can perform a wide range of oxyfunctionalizations, including the epoxidation of C=C bonds, and are being engineered for improved selectivity and activity. acs.orgacs.org

Metabolic engineering in yeast, particularly Saccharomyces cerevisiae, is a promising approach. nih.govmdpi.com Researchers have successfully engineered yeast to produce various fatty acid-derived molecules by modifying metabolic pathways to increase the pool of precursors like acetyl-CoA and fatty acids. chalmers.seacs.org Strategies include overexpressing key synthesis enzymes and deleting genes involved in competing pathways that consume fatty acids. chalmers.se For this compound production, this involves introducing genes that code for epoxidizing enzymes, like P450s or UPOs, into an engineered yeast strain optimized for high oleic acid output. acs.orgd-nb.info Compartmentalizing the biosynthetic pathway within organelles like the peroxisome has been shown to increase product titers by concentrating precursors and enzymes and mitigating cytotoxicity. nih.govacs.org

Genetic engineering of oilseed crops offers a direct route to producing oils naturally rich in this compound. researchgate.net Scientists have successfully introduced fatty acid epoxygenase genes into plants like soybean and tobacco to produce vernolic acid. nih.govnottingham.ac.uk This involves transforming plants with genetic constructs that express the desired epoxidizing enzyme in the seeds during oil synthesis. google.comgoogle.com While progress has been made, challenges remain in achieving high accumulation levels of the target fatty acid without affecting the plant's agronomic performance. nottingham.ac.uk

Interactive Table: Research Findings in Engineering this compound Production

Organism/System Engineering Strategy Key Enzyme(s) Research Finding Reference
Transgenic Plants Gene Introduction Cytochrome P450 Epoxygenase Expression of a P450 gene from Euphorbia lagascae in soybean resulted in the accumulation of vernolic acid in seed oil. nih.gov
Yeast (S. cerevisiae) Metabolic Pathway Engineering Unspecific Peroxygenase (UPO) UPOs can be heterologously expressed in yeast and engineered to tailor selectivity for epoxidation reactions. acs.org
Yeast (S. cerevisiae) Organelle Engineering N/A (Pathway localization) Targeting fatty acid synthesis pathways to the peroxisome can lead to a significant increase in the production of derived molecules. nih.govacs.org
In Vitro Biocatalysis Enzymatic Reaction Oleate Peroxygenase (OLEP) OLEP enzymes directly catalyze the epoxidation of oleic acid, providing a pathway for the synthesis of specialty bioactive lipids. ontosight.ai

Food Industry Applications and Safety Assessment

Functional Food Development

The application of this compound in the food industry is primarily centered on its potential role in the development of functional foods. scispace.com Functional foods are those that may provide a health benefit beyond basic nutrition. scispace.com The interest in this compound, particularly naturally occurring forms like vernolic acid, stems from its bioactive properties, including potential anti-inflammatory effects. nih.gov

Enzymes such as oleate peroxygenase, which produce this compound, are considered for their potential to create functional foods or improve food stability. ontosight.ai The bioactive compounds produced, including this compound, may help modulate inflammatory pathways in the body. nih.gov Vernolic acid, for instance, is explored as a functional food ingredient aimed at reducing oxidative stress and inflammation. While research is ongoing, the ability to produce these fatty acids through biotechnology could enable their incorporation into various food products.

Assessment of Safety Levels in Food Products

Epoxy fatty acids, including this compound, can form in foods, especially during the heating of vegetable oils at high temperatures, as occurs in frying. aocs.orgopenagrar.de Their presence in a wide range of commercial food products, even in unheated oils, has been confirmed, necessitating a thorough safety assessment. ugent.befrontiersin.org

The primary method for analyzing epoxy fatty acids in food involves lipid extraction, followed by methylation to form fatty acid methyl esters (FAMEs). researchgate.net These FAMEs are then often purified using solid-phase extraction (SPE) and quantified via gas chromatography with a flame ionization detector (GC-FID). researchgate.netacs.org This analytical procedure has been validated for various food matrices, including oils, fried foods, and infant formula, with limits of quantification ranging from 3.32 to 20.47 µg per gram of sample. researchgate.net

For risk assessment in the absence of extensive toxicological data, regulatory bodies and researchers sometimes use the "threshold of toxicological concern" (TTC) concept. nih.gov This approach establishes human exposure thresholds below which there is no appreciable risk to health. A study of foods on the Belgian market performed a quantitative exposure assessment for C18 epoxy fatty acids. nih.gov It found that mayonnaise, butter/margarine, and ready-to-eat meals were the highest contributors to intake. nih.gov The study concluded that for several food categories, including cheese, snack foods, plant oils, and French fries, the estimated intake was above the TTC, suggesting a potential risk that warrants further investigation. nih.gov

A tolerable daily intake (TDI) has been established at 1 mg/kg of body weight per day for epoxy fatty acids that migrate from PVC-based food contact materials into infant foods. openagrar.de Studies monitoring epoxy fatty acid content in used frying oils have found levels up to 17 g/kg, though it is suggested that for a balanced diet, exceeding the TDI from food sources is not expected. openagrar.de

Interactive Table: Safety Assessment Data for Epoxy Fatty Acids in Food

Parameter Finding/Method Details Reference
Analytical Method Gas Chromatography (GC-FID) Involves lipid extraction, methylation to FAMEs, and SPE purification for quantification. researchgate.netacs.org
Quantification Limit 3.32 - 20.47 µg/g The limit of quantification varies depending on the food matrix being analyzed. researchgate.net
Risk Assessment Tool Threshold of Toxicological Concern (TTC) Used to evaluate potential risk from low-level chemical exposure in food. nih.gov
Exposure Source High-Temperature Frying A significant source of epoxy fatty acid formation in food lipids. aocs.orgopenagrar.de
Established Limit 1 mg/d/kg body weight Tolerable Daily Intake (TDI) for epoxy fatty acids migrating from PVC food contact materials. openagrar.de
Concentration in Foods 0.03 - 2 mg/g Range found in fresh market oil samples. ugent.beresearchgate.net ugent.beresearchgate.net
up to 17 g/kg (17 mg/g) Found in used frying fats and oils. openagrar.de

Future Research Directions and Emerging Concepts in Epoxyoleic Acid Studies

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of epoxyoleic acid and other epoxy fatty acids is a complex process involving multiple enzymatic pathways. While some mechanisms, such as those involving cytochrome P450-like oxygenases and Δ12 desaturase-like oxygenases, have been identified in certain plant species, there is still much to uncover. nih.gov Future research is focused on identifying and characterizing novel enzymes and pathways responsible for this compound synthesis in a wider range of organisms, including mammals and microorganisms.

A key area of investigation is the peroxygenase pathway. nih.gov In oats, for example, a peroxygenase encoded by the AsPXG1 gene has been shown to catalyze the epoxidation of oleic acid. nih.gov This pathway utilizes fatty acid hydroperoxides as oxygen donors. nih.gov Further studies are needed to explore the diversity and substrate specificity of peroxygenases in other species. The reconstitution of these pathways in vitro, using recombinant enzymes, will be crucial for detailed mechanistic studies. nih.gov

Researchers are also exploring the potential for engineering biosynthetic pathways in microorganisms like Escherichia coli and Pichia pastoris to produce specific epoxy fatty acids. nih.govresearchgate.net This involves cloning and expressing genes from various organisms, such as the proteobacterium Myxococcus xanthus and the ascomycete Collariella virescens, which have been shown to produce enzymes with epoxidizing capabilities. researchgate.netcsic.es The development of machine learning tools, like CHAMOIS, is also emerging as a powerful approach to predict the chemical products of biosynthetic gene clusters (BGCs), which could accelerate the discovery of novel enzymes and pathways. biorxiv.org Identifying new BGCs with unknown functions could lead to the discovery of molecules with pharmaceutical potential. drugtargetreview.com

Comprehensive Mapping of this compound Metabolome in Health and Disease

Metabolomics, the large-scale study of small molecules, is a powerful tool for understanding the role of this compound and other lipids in health and disease. metabolon.com A significant future direction is the comprehensive mapping of the this compound metabolome, which involves identifying and quantifying all related metabolites in various biological samples. This will help establish baseline reference values in healthy individuals and identify alterations associated with different pathological conditions. nih.gov

Studies have already begun to link changes in fatty acid profiles to various diseases. For instance, an unbiased metabolomics approach using the chorioallantoic membrane assay of chick embryos suggested that the specific composition and stoichiometry of lipids, including this compound, can determine the angiogenic microenvironment. acs.org Furthermore, metabolomic analyses have revealed associations between gut microbiota, their metabolites, and cardiometabolic health. nih.gov Future research will likely expand on these findings, aiming to create detailed maps of how the this compound metabolome is altered in conditions like cardiovascular disease, inflammatory disorders, and cancer. nih.govnih.gov This will involve analyzing a wide range of samples, including plasma, tissues, and fecal matter, to get a complete picture of this compound metabolism throughout the body and its interaction with the gut microbiome. nih.govnih.gov

Advanced Analytical Techniques for Low-Abundance Isomer Profiling

A major challenge in studying this compound is the presence of multiple isomers with potentially different biological activities. These isomers are often present in low abundance, making their detection and quantification difficult. Therefore, a key area of future research is the development of more sensitive and selective analytical techniques.

Current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for analyzing fatty acid derivatives. marinelipids.ca However, improvements are needed to distinguish between closely related isomers. mdpi.com One promising approach combines epoxidation methods with other derivatization techniques to enhance detection sensitivity in mass spectrometry. mdpi.com For example, combining peracetic acid epoxidation with Girard's Reagent T (GT) derivatization allows for the detection of GT-labeled epoxy-fatty acids in the positive ion mode, which can help differentiate between double-bond-position isomers. mdpi.com

Future developments will likely focus on improving chromatographic separation, such as the use of more polar columns in GC, and advancing mass spectrometry technologies, including targeted routines and ion mobility spectrometry. marinelipids.caresearchgate.net These advancements will enable more accurate and comprehensive profiling of low-abundance this compound isomers, providing a clearer understanding of their specific roles in biological processes.

Structure-Activity Relationships of this compound Isomers and Derivatives

Understanding the relationship between the chemical structure of this compound isomers and their biological activity is crucial for developing targeted therapeutic strategies. Future research will focus on systematically evaluating the effects of different isomers and their synthetic derivatives on various cellular processes.

The position of the epoxy group and the stereochemistry of the molecule can significantly influence its biological function. For example, studies on epolactaene, a compound with an α,β-epoxy-γ-lactam moiety, have shown that this core structure is critical for its inhibitory activity against DNA polymerases. nih.gov Similarly, the anti-inflammatory and analgesic effects of epoxy fatty acids are thought to be dependent on their specific structures. dovepress.com

A key area of investigation will be the synthesis of a wide range of this compound analogs and derivatives to probe their interactions with biological targets, such as receptors and enzymes. nih.gov By systematically modifying the structure, for example, by altering the length of the side chain or introducing different functional groups, researchers can identify the key structural features responsible for specific biological effects. nih.gov This will provide valuable insights for the design of novel compounds with enhanced therapeutic properties.

Clinical Translation of sEH Inhibition and this compound-Based Therapies

The enzyme soluble epoxide hydrolase (sEH) is a major regulator of epoxy fatty acid levels in the body, converting them into less active diols. nih.gov Inhibition of sEH has emerged as a promising therapeutic strategy to increase the concentrations of beneficial epoxy fatty acids like this compound. nih.gov A significant focus of future research is the clinical translation of sEH inhibitors (sEHIs) for the treatment of various diseases.

Preclinical studies in animal models have shown that sEHIs can reduce blood pressure, decrease inflammation, and improve insulin (B600854) sensitivity. frontiersin.org These promising results have led to initial clinical trials for conditions such as hypertension, diabetes, and chronic obstructive pulmonary disease (COPD). frontiersin.org Future clinical trials are planned to investigate the efficacy of sEHIs in treating neuropathic pain, particularly diabetic neuropathic pain. frontiersin.org

The development of multi-target inhibitors and combination therapies is another exciting avenue. mdpi.com For instance, combining sEHIs with nonsteroidal anti-inflammatory drugs (NSAIDs) has shown synergistic effects in alleviating inflammatory pain in mice. dovepress.com The successful clinical translation of these therapies will depend on demonstrating their safety and efficacy in human subjects, which will require well-designed and rigorously conducted clinical trials. nih.gov

Exploration of this compound Role in Microbiome-Host Interactions

The gut microbiome plays a critical role in host health and disease, in part by producing a vast array of metabolites that interact with host cells. nih.gov An emerging area of research is the exploration of the role of this compound and other fatty acids in the complex interplay between the gut microbiota and the host.

Dietary fatty acids can influence the composition of the gut microbiome, and in turn, the microbiome can metabolize these fatty acids to produce bioactive compounds. nih.gov For example, certain gut bacteria can produce short-chain fatty acids (SCFAs) from the fermentation of dietary fiber, which have been shown to have protective effects on the intestinal epithelium and modulate immune responses. nih.gov It is plausible that this compound, either from the diet or produced endogenously, could also be modified by the gut microbiota, leading to the formation of novel metabolites with distinct biological activities.

Future research will aim to identify the specific gut microbes involved in this compound metabolism and to characterize the functional consequences of these interactions. This will involve using advanced techniques such as metagenomics, metatranscriptomics, and metabolomics to analyze the gut microbiome and its metabolic output in response to this compound. nih.gov Understanding how this compound influences microbiome-host communication could open up new avenues for therapeutic interventions targeting the gut microbiota to improve health. explorationpub.com

Development of Bio-based Materials from this compound

This compound, with its reactive epoxy group, is a promising renewable resource for the development of bio-based polymers and materials. cymitquimica.com This aligns with the growing interest in sustainable alternatives to petroleum-based products. mdpi.com Future research in this area will focus on optimizing the synthesis and properties of materials derived from this compound and other epoxidized vegetable oils.

The epoxidation of unsaturated fatty acids, such as those found in soybean oil, creates reactive sites that can be used for polymerization. mdpi.com Researchers are investigating various methods to improve the efficiency of the epoxidation process, including the use of green catalysts. mdpi.com The resulting bio-based epoxy resins can be formulated with different curing agents to create materials with a wide range of properties. sci-hub.se For example, combining epoxidized soybean oil with rosin-derived acids can produce thermosets with properties comparable to traditional epoxy resins. sci-hub.se

A key challenge is to enhance the thermomechanical performance of these bio-based materials to meet the demands of various applications, including packaging and coatings. mdpi.comspecificpolymers.com Future work will likely involve the development of novel formulations, the incorporation of reinforcing fillers, and the exploration of new chemical modifications to improve the strength, thermal stability, and other properties of this compound-based materials. sci-hub.seresearchgate.net

Q & A

Q. What experimental approaches are recommended for quantifying epoxyoleic acid in complex lipid matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used to quantify this compound as fatty acid methyl esters (FAME). However, in oxidized lipid systems (e.g., frying oils), challenges arise due to low concentrations and co-elution with other oxidized products. Prioritize derivatization protocols to stabilize epoxy groups and employ internal standards (e.g., deuterated analogs) to correct for losses during sample preparation. For seed oils rich in this compound (e.g., Vernonia anthelmintica), reversed-phase HPLC with UV detection at 205 nm can resolve epoxy acids from hydroxy or keto derivatives .

Q. How can researchers optimize the epoxidation of oleic acid for high epoxy group yield?

The epoxidation of oleic acid typically employs peracetic acid as an oxidizing agent. Key parameters include:

  • Molar ratio : A 1:1.5 ratio of oleic acid to hydrogen peroxide minimizes side reactions (e.g., ring-opening).
  • Temperature : Maintain 50–60°C to balance reaction rate and epoxy group stability.
  • Catalyst : Sulfuric acid (0.5–1% w/w) enhances kinetics but requires neutralization post-reaction to prevent degradation. Monitor reaction progress via oxirane oxygen content (ASTM D1652) or FTIR spectroscopy (epoxide C-O-C stretch at 825 cm⁻¹) .

Q. What plant sources are most reliable for extracting this compound, and how does enzymatic activity affect yield?

Vernonia anthelmintica and Euphorbia lagascae seeds are primary sources, with this compound constituting 70–80% of their fatty acid profiles. Grinding seeds activates endogenous lipases that hydrolyze triglycerides, releasing free this compound. To prevent enzymatic conversion to dihydroxy derivatives (e.g., (+)-threo-12,13-dihydroxyoleic acid), deactivate enzymes via heat treatment (80°C for 15 min) before solvent extraction. Use hexane:isopropanol (3:2 v/v) for higher lipid recovery .

Advanced Research Questions

Q. How do discrepancies arise in in vitro toxicity studies of this compound, and what methodological controls are critical?

Contradictions in cytotoxicity data often stem from:

  • Impurity profiles : Commercial this compound may contain residual peroxides or dihydroxy contaminants, which independently induce oxidative stress. Validate purity via HPLC-MS (e.g., m/z 297.2 for this compound).
  • Cell models : Primary hepatocytes show higher metabolic conversion of this compound to diols than immortalized lines (e.g., HepG2), altering toxicity outcomes. Include metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate parent compound effects .

Q. What mechanistic insights explain this compound’s role in plant stress responses, and how can isotopic labeling validate these pathways?

this compound accumulates in Pseudobombax ellipticum under drought stress, suggesting a role in membrane stabilization. To trace biosynthesis, apply ¹³C-labeled oleic acid to plant tissues and monitor incorporation into this compound via LC-MS/MS. Compare kinetics in wild-type vs. lipoxygenase (LOX)-knockout mutants to distinguish enzymatic (LOX-mediated) vs. non-enzymatic (ROS-driven) epoxidation .

Q. How should researchers address contradictions between experimental and computational models of this compound reactivity?

Discrepancies often arise in predictions of epoxy ring-opening reactions (e.g., acid-catalyzed vs. nucleophilic attack). Validate models by:

  • Kinetic studies : Compare computed activation energies with experimental Arrhenius plots for hydrolysis in buffered systems (pH 2–7).
  • Stereochemical analysis : Use chiral chromatography (e.g., Chiralpak AD-H) to resolve enantiomers of dihydroxy products, which DFT simulations often fail to predict .

Q. What strategies resolve co-elution issues in this compound analysis when studying metabolomic networks?

In UHPLC-HRMS-based metabolomics (e.g., OPLS-DA models), co-elution with structurally similar oxylipins (e.g., linolenic acid derivatives) can obscure this compound signals. Implement:

  • Ion mobility separation : Differentiate isomers based on collision cross-section (CCS) values.
  • MS/MS fragmentation : this compound produces diagnostic ions at m/z 183.1 (C9–C10 cleavage) and m/z 199.1 (epoxide ring retention) .

Methodological Best Practices

  • Data validation : Cross-reference oxirane oxygen content (titration) with ¹H NMR (epoxide protons at δ 2.9–3.1 ppm) to confirm epoxy group integrity .
  • Contamination control : In cell studies, use lipid-free serum and antioxidants (e.g., BHT) to prevent artifactual oxidation during assays .
  • Ethical compliance : Adhere to biosafety protocols (e.g., ISO 15190) when handling bioactive epoxy lipids, given their potential inflammatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.